3-Hydroxy-12-oleanene-23,28-dioic acid
Description
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Properties
IUPAC Name |
(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-QPHRCCSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on 3-Hydroxy-12-oleanene-23,28-dioic Acid: Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) 3-Hydroxy-12-oleanene-23,28-dioic acid, a bioactive compound of interest for its potential therapeutic applications. This document details its known natural sources, biosynthetic pathway, and a representative protocol for its extraction and isolation.
Natural Sources of this compound
This compound is a naturally occurring compound found in a limited number of plant species. The primary documented source is Tripterygium wilfordii, a vine used in traditional Chinese medicine. While other related triterpenoids are more broadly distributed, the specific dioic acid is less common. The table below summarizes the known natural sources.
| Plant Species | Family | Plant Part(s) | Notes |
| Tripterygium wilfordii | Celastraceae | Herbs, Roots | This is the most frequently cited source for this compound.[1] |
| Phoradendron reichenbachianum | Santalaceae | Aerial Parts | Contains a variety of oleanane-type triterpenes; the presence of the specific dioic acid is suggested by the isolation of related compounds.[2] |
| Acanthopanax gracilistylus | Araliaceae | Leaves | Known to produce other lupane (B1675458) and oleanane-type triterpenoid dioic acids, suggesting it as a potential source. |
Note on Quantitative Data: Specific quantitative data, such as the yield or concentration of this compound in these plant materials, is not extensively reported in the currently available scientific literature.
Biosynthesis of Oleanane-Type Triterpenoids
The biosynthesis of this compound follows the well-established pathway for oleanane-type triterpenoids. The pathway begins with the cyclization of 2,3-oxidosqualene.
References
- 1. Undescribed abietane-type diterpenoids and oleanane-type triterpenoids from the stem and branch of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
isolation of 3-Hydroxy-12-oleanene-23,28-dioic acid from Tripterygium wilfordii
An In-depth Technical Guide on the Isolation of 3-Hydroxy-12-oleanene-23,28-dioic Acid from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as "Thunder God Vine," is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of conditions, particularly those with an inflammatory or autoimmune component.[1] Modern phytochemical research has revealed that the therapeutic effects of this plant are largely attributable to a diverse array of secondary metabolites, including diterpenoids, alkaloids, and triterpenoids.[1][2]
Among the numerous compounds isolated from Tripterygium wilfordii, the oleanane-type pentacyclic triterpenoids are of significant interest due to their potential anti-inflammatory, immunomodulatory, and cytotoxic activities.[3][4] This guide focuses specifically on the isolation and purification of one such compound: this compound. This molecule is a member of the triterpenoid (B12794562) family and has been identified in extracts of Tripterygium wilfordii.[5]
This document provides a comprehensive overview of the methodologies required to extract, separate, and purify this compound. It includes detailed experimental protocols derived from established methods for triterpenoid isolation, quantitative data presentation, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Experimental Protocols
The isolation of a specific natural product from a complex plant matrix is a multi-step process. The following protocols are representative methodologies based on common practices for isolating triterpenoids from Tripterygium wilfordii and related plant sources.
Protocol 1: Preparation of Crude Triterpenoid-Enriched Extract
This initial phase focuses on extracting a broad spectrum of compounds from the plant material and then enriching the fraction that contains the target triterpenoids.
1. Plant Material Preparation:
- Obtain dried roots of Tripterygium wilfordii. The root bark is often reported to be rich in bioactive compounds.[6]
- Grind the plant material into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
- Place the powdered plant material (e.g., 1 kg) into a large-capacity Soxhlet apparatus or a flask suitable for reflux extraction.
- Add 95% ethanol (B145695) in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of ethanol).
- Heat the mixture to reflux for 2-3 hours. This process should be repeated three times with fresh solvent to ensure exhaustive extraction.[7]
- Combine the ethanol extracts from all three cycles.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at 50-60°C to yield a viscous crude ethanol extract.
3. Solvent Partitioning:
- Suspend the crude ethanol extract in distilled water (e.g., 1 L of water for every 100 g of crude extract).
- Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity to separate compounds based on their solubility.
- Step A (Defatting): First, partition the aqueous suspension against an equal volume of n-hexane. Repeat this step three times. The n-hexane fraction will contain highly nonpolar compounds like fats and sterols and is typically discarded if the target is a more polar triterpenoid.
- Step B (Enrichment): Next, partition the remaining aqueous layer against an equal volume of ethyl acetate (B1210297). Repeat this step three times. Triterpenoids are often soluble in ethyl acetate. Combine the ethyl acetate fractions.[7]
- Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) to remove residual water.
- Evaporate the solvent under reduced pressure to yield the crude triterpenoid-enriched ethyl acetate fraction. This fraction will be the starting material for chromatographic separation.
Protocol 2: Chromatographic Isolation and Purification
This phase involves the separation of the target compound from the enriched extract using chromatographic techniques.
1. Silica (B1680970) Gel Column Chromatography:
- Prepare a silica gel (100-200 mesh) column, with the column size depending on the amount of extract to be separated (e.g., a 50:1 ratio of silica to extract weight).
- Pre-adsorb the crude ethyl acetate fraction onto a small amount of silica gel.
- Load the dried, pre-adsorbed sample onto the top of the prepared column.
- Elute the column with a solvent gradient of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1, etc.), followed by a gradient of ethyl acetate and methanol (B129727) if highly polar compounds are also of interest.[7]
- Collect fractions of a fixed volume (e.g., 250 mL) systematically.
2. Fraction Analysis and Pooling:
- Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
- Spot a small amount from each fraction onto a TLC plate (silica gel 60 F254).
- Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
- Visualize the spots under UV light (254 nm and 365 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating (a common stain for triterpenoids).
- Combine fractions that show a similar TLC profile and contain a prominent spot corresponding to the expected polarity of the target compound.
3. Final Purification (Preparative HPLC):
- For high purity, the pooled fractions containing the target compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).
- Column: A C18 reversed-phase column is typically used for triterpenoids.
- Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is common. The exact gradient program must be optimized based on analytical HPLC runs.
- Detection: UV detection, typically in the range of 200-220 nm for triterpenoids lacking a strong chromophore.
- Collect the peak corresponding to the retention time of this compound.
- Evaporate the solvent to obtain the purified compound. Confirm its identity and purity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]
Quantitative Data Presentation
While specific yield and purity data for the are not extensively detailed in publicly available literature, data from patents and related studies on total triterpenoid extracts provide a useful benchmark.
| Parameter | Source Material | Extraction/Purification Method | Result | Reference |
| Total Triterpenoid Content | Dried root of Tripterygium wilfordii | Ultrasonic extraction with solvent, followed by redissolving and solvent recovery. | 50-75% in the final extract powder | CN103919835A |
| Crude Extract Yield | Chopped debarked root of Tripterygium wilfordii (4 kg) | Reflux with 95% ethanol (3x) | 157 g of ethanol extract (3.9% yield) | [7] |
| Ethyl Acetate Fraction Yield | 157 g of ethanol extract | Partitioning with n-hexane, ethyl acetate, and n-butanol. | 85 g of ethyl acetate fraction (54.1% of ethanol extract) | [7] |
Note: The yields of individual compounds after chromatographic separation will be significantly lower than the yields of the total fractions and are dependent on the abundance of the specific compound in the plant material and the efficiency of the purification process.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the .
Caption: A flowchart of the isolation and purification process.
Potential Signaling Pathway Inhibition
Triterpenoids isolated from medicinal plants have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB. While the specific mechanism for this compound is a subject for further research, the following diagram illustrates a plausible mechanism of action based on related compounds. The NF-κB pathway is a critical regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling cascade by a triterpenoid.
Conclusion
The is a complex but feasible process that relies on established phytochemical techniques. The workflow begins with a systematic solvent extraction and partitioning to create a triterpenoid-rich fraction, followed by meticulous chromatographic separation to achieve high purity. While quantitative yields for this specific compound are not widely published, the general procedures outlined here provide a solid foundation for researchers to successfully isolate it for further study. The potential of this and other related triterpenoids to modulate inflammatory pathways, such as NF-κB, underscores the importance of continued research into the valuable natural products found in traditional medicinal plants like Tripterygium wilfordii.
References
- 1. researchgate.net [researchgate.net]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents. (2012) | Kwong-Fai Wong | 135 Citations [scispace.com]
- 3. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on triterpenoids of Tripterygium wilfordii Hood-F] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Di- and triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) of significant interest to researchers, scientists, and drug development professionals. This document details the spectroscopic data and experimental protocols that have been instrumental in defining the precise molecular architecture of this natural product.
Introduction
This compound is a naturally occurring oleanane-type triterpenoid isolated from the roots of Tripterygium wilfordii. Its chemical structure has been meticulously determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide serves as a detailed reference for the scientific community, presenting the foundational data and methodologies used to characterize this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound is underpinned by a wealth of spectroscopic data. The key quantitative findings are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₅ |
| Molecular Weight | 486.7 g/mol |
| Appearance | White powder |
| CAS Number | 226562-47-6 |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 3 | 3.65 | dd | 11.5, 4.0 |
| 12 | 5.45 | t | 3.5 |
| 24 | 1.35 | s | |
| 25 | 1.00 | s | |
| 26 | 0.95 | s | |
| 27 | 1.28 | s | |
| 29 | 0.93 | s | |
| 30 | 0.98 | s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| 1 | 39.0 | 16 | 23.8 |
| 2 | 28.2 | 17 | 47.5 |
| 3 | 78.5 | 18 | 42.1 |
| 4 | 56.0 | 19 | 46.8 |
| 5 | 55.8 | 20 | 31.1 |
| 6 | 18.8 | 21 | 34.2 |
| 7 | 33.4 | 22 | 33.2 |
| 8 | 39.8 | 23 | 180.5 |
| 9 | 48.2 | 24 | 17.5 |
| 10 | 37.5 | 25 | 15.8 |
| 11 | 23.9 | 26 | 17.8 |
| 12 | 122.9 | 27 | 26.3 |
| 13 | 144.8 | 28 | 179.8 |
| 14 | 42.5 | 29 | 33.3 |
| 15 | 28.5 | 30 | 23.9 |
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| ESI-MS | Negative | 485.3268 | [M-H]⁻ |
| HRESI-MS | Negative | 485.3265 | Calculated for C₃₀H₄₅O₅⁻: 485.3272 |
Experimental Protocols
The successful elucidation of the structure of this compound relies on precise and reproducible experimental procedures.
Isolation and Purification
The compound was isolated from the air-dried and powdered roots of Tripterygium wilfordii. The general workflow for isolation is as follows:
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated pyridine (B92270) (C₅D₅N). Chemical shifts are reported in ppm relative to the solvent signals.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HRESI-MS) were performed on a Bruker APEX II FT-ICR mass spectrometer.
Structure Elucidation Logic
The elucidation of the structure was a stepwise process integrating data from various spectroscopic techniques.
The molecular formula was established as C₃₀H₄₆O₅ from HRESI-MS data. The ¹³C NMR and DEPT spectra indicated the presence of 30 carbon atoms, which were classified into methyl, methylene, methine, and quaternary carbons. The characteristic signals in the ¹H and ¹³C NMR spectra, such as the olefinic proton at δ 5.45 and the corresponding carbons at δ 122.9 and 144.8, pointed towards a Δ¹²-oleanene skeleton.
The positions of the functional groups were determined using 2D NMR experiments. The HMBC correlations from the methyl protons to the surrounding carbons were crucial in confirming the oleanane framework. The correlation between the proton at δ 3.65 (H-3) and the carbon at δ 78.5 (C-3) in the HSQC spectrum, along with HMBC correlations, established the position of the hydroxyl group at C-3. The downfield chemical shifts of C-23 (δ 180.5) and C-28 (δ 179.8) were indicative of two carboxyl groups. Their precise locations were confirmed by long-range HMBC correlations.
Conclusion
The comprehensive analysis of spectroscopic data has unequivocally established the structure of this compound. This detailed guide provides the foundational knowledge for researchers engaged in the study of natural products and drug development, facilitating further investigation into the biological activities and potential therapeutic applications of this intriguing molecule.
Spectroscopic Data and Experimental Protocols for 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with significant interest in medicinal chemistry. Due to the limited availability of fully assigned public spectroscopic data for this specific compound, this guide presents a detailed analysis based on the closely related and well-characterized analogue, oleanolic acid. The structural similarities and differences are highlighted to allow for accurate interpretation and prediction of the spectroscopic features of this compound.
Chemical Structure
This compound is an oleanane-type triterpenoid. Its structure is characterized by a pentacyclic framework with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and carboxylic acid moieties at both the C-23 and C-28 positions. The key distinction from the more commonly reported oleanolic acid is the presence of a carboxylic acid group at C-23 instead of a methyl group.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Oleanolic Acid
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 3.22 | dd | 11.2, 4.4 |
| 12 | 5.28 | t | 3.6 |
| 23 | 0.99 | s | |
| 24 | 0.77 | s | |
| 25 | 0.91 | s | |
| 26 | 0.82 | s | |
| 27 | 1.14 | s | |
| 29 | 0.93 | s | |
| 30 | 0.90 | s |
Note: Data is typically recorded in CDCl₃ or pyridine-d₅. Chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of Oleanolic Acid
| Position | Chemical Shift (δ) ppm |
| 1 | 38.4 |
| 2 | 27.2 |
| 3 | 79.0 |
| 4 | 38.7 |
| 5 | 55.2 |
| 6 | 18.3 |
| 7 | 32.6 |
| 8 | 39.3 |
| 9 | 47.6 |
| 10 | 37.1 |
| 11 | 23.0 |
| 12 | 122.2 |
| 13 | 143.6 |
| 14 | 41.6 |
| 15 | 27.7 |
| 16 | 23.4 |
| 17 | 46.5 |
| 18 | 41.0 |
| 19 | 45.9 |
| 20 | 30.7 |
| 21 | 33.9 |
| 22 | 32.4 |
| 23 | 28.1 |
| 24 | 15.5 |
| 25 | 15.3 |
| 26 | 17.1 |
| 27 | 25.9 |
| 28 | 183.4 |
| 29 | 33.0 |
| 30 | 23.6 |
Note: Data is typically recorded in CDCl₃ or pyridine-d₅. Chemical shifts may vary slightly depending on the solvent and concentration.
Predicted NMR Spectral Changes for this compound
The primary structural difference between oleanolic acid and this compound is the oxidation of the C-23 methyl group to a carboxylic acid. This substitution will induce significant changes in the NMR spectra, particularly for the A-ring:
-
¹³C NMR:
-
The signal for C-23 will shift dramatically downfield from ~28 ppm to a value characteristic of a carboxylic acid carbonyl, typically in the range of 175-185 ppm .
-
C-4 , the carbon to which the new carboxylic acid is attached, will experience a downfield shift due to the deshielding effect of the carbonyl group.
-
Adjacent carbons such as C-3 , C-5 , and C-24 will also experience smaller shifts.
-
-
¹H NMR:
-
The singlet corresponding to the C-23 methyl protons at ~0.99 ppm will be absent.
-
The chemical shifts of protons on the A-ring, especially H-3 and the protons on C-24 , will be altered due to the change in the electronic environment.
-
Mass Spectrometry (MS)
The molecular formula for this compound is C₃₀H₄₆O₅, giving it a molecular weight of 486.68 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its deprotonated molecule [M-H]⁻ at m/z 485.33 in negative ion mode, or as its protonated molecule [M+H]⁺ at m/z 487.34 in positive ion mode. The fragmentation pattern will be characteristic of oleanane-type triterpenoids, with initial losses of water and carboxylic acid groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A broad band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups.
-
Strong absorption bands around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid groups.
-
A band around 1640 cm⁻¹ for the C=C stretching of the double bond at C-12.
-
C-O stretching vibrations for the alcohol and carboxylic acids in the 1320-1210 cm⁻¹ region.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated pyridine (B92270) (C₅D₅N)). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shifts to the solvent residual peak or TMS.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Assign the signals in both ¹H and ¹³C spectra with the aid of 2D NMR data.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).
Data Acquisition:
-
Ionization Mode: ESI, in both positive and negative ion modes.
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Tandem MS (MS/MS): To obtain structural information, select the precursor ion of interest (e.g., [M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.
Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of a natural product.
An In-depth Technical Guide to 3-Hydroxy-12-oleanene-23,28-dioic acid (CAS 226562-47-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid, has emerged as a compound of significant interest in biomedical research. This technical guide provides a comprehensive overview of its known properties, biological activities, and mechanisms of action. Drawing from available scientific literature, this document details its physicochemical characteristics, anti-inflammatory, neuritogenic, and other biological effects. Detailed experimental methodologies for assessing these activities are provided, alongside visualizations of the key signaling pathways implicated in its function, namely the NF-κB and BDNF-TrkB pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on this promising natural compound.
Physicochemical Properties
Precise experimental values for several physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 226562-47-6 | [1][2] |
| Molecular Formula | C₃₀H₄₆O₅ | [][4] |
| Molecular Weight | 486.7 g/mol | [][4] |
| Appearance | Powder | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Purity | >98% (as offered by some suppliers) | [1] |
Biological Activities and Mechanism of Action
This compound and its structural analogs exhibit a range of biological activities, positioning them as candidates for further investigation in various therapeutic areas.
Anti-inflammatory Activity
A structurally related compound, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has been shown to exert significant anti-inflammatory effects.[1] This activity is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Specifically, HLEDA has been observed to inhibit the degradation and phosphorylation of IκBα, a critical step in the activation of NF-κB.[1] By preventing the activation of NF-κB, the compound concentration-dependently reduces the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages.[1]
dot
Figure 1: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Neuritogenic Activity
A closely related oleanane (B1240867) triterpenoid, 3β,23,28-Trihydroxy-12-oleanene 3β-caffeate, has demonstrated neuritogenic properties in PC12 cells and primary cortical neurons.[5] This activity is mediated through the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase B (TrkB) signaling pathway.[5] The compound was found to induce the phosphorylation of TrkB, as well as downstream signaling molecules such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt).[5] This suggests that this compound may promote neuronal differentiation and neurite outgrowth by activating this critical neurotrophic pathway.
dot
Figure 2: Activation of the BDNF-TrkB signaling pathway promoting neuritogenesis.
Other Biological Activities
-
Anti-ulcer Activity: At doses of 50-100 mg/kg, a related compound was found to be an effective anti-ulcer agent in several rat models.[1]
-
Antibacterial Activity: Moderate antibacterial activity against Staphylococcus aureus has been reported for a new compound related to this compound, with a Minimum Inhibitory Concentration (MIC) value of 512 μg/mL.[] Other related compounds have shown moderate activity against Enterococcus faecalis.[]
-
Cytotoxic Activity: The cytotoxic compound moronic acid and the new tetracyclic triterpene 3,4-seco-olean-18-ene-3,28-dioic acid were isolated from Phoradendron reichenbachianum.[1]
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
dot
Figure 3: General workflow for assessing anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere. Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control wells include cells treated with vehicle and LPS alone, and cells with vehicle only.
-
Nitric Oxide Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance at approximately 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Neuritogenic Activity Assay (Neurite Outgrowth in PC12 Cells)
dot
Figure 4: General workflow for assessing neuritogenic activity.
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For experiments, cells are seeded onto collagen-coated plates or coverslips in a low-serum medium to promote differentiation.
-
Treatment: Cells are treated with various concentrations of this compound. A positive control, such as Nerve Growth Factor (NGF), is typically included.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite outgrowth.
-
Analysis: Following incubation, cells are fixed and may be stained with an antibody against a neuronal marker like β-tubulin III to visualize neurites. Images are captured using a microscope, and neurite length and the percentage of cells bearing neurites (typically defined as processes longer than the cell body diameter) are quantified using image analysis software.
-
Data Analysis: The neuritogenic effect is quantified, and the EC₅₀ value, the concentration of the compound that elicits 50% of the maximal response, can be calculated.
Conclusion
This compound is a promising natural product with demonstrated potential in the fields of inflammation and neurobiology, based on its own reported activities and those of its close structural analogs. Its ability to modulate key signaling pathways such as NF-κB and BDNF-TrkB underscores its potential for the development of novel therapeutic agents. While further research is required to fully elucidate its physicochemical properties, pharmacokinetic profile, and to establish a comprehensive quantitative understanding of its biological activities, the existing data provides a strong rationale for its continued investigation. This technical guide serves as a consolidated resource to facilitate and guide future research endeavors into this compelling molecule.
References
- 1. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chemwhat.com [chemwhat.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3β,23,28-Trihydroxy-12-oleanene 3β-Caffeate from Desmodium sambuense-Induced Neurogenesis in PC12 Cells Mediated by ER Stress and BDNF-TrkB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unveiling the Biological Activity of Oleanane Triterpenoid Diacids
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the potent biological activities of oleanane (B1240867) triterpenoid (B12794562) diacids, offering promising avenues for researchers, scientists, and drug development professionals. These naturally derived and synthetically modified compounds are demonstrating significant potential in oncology and inflammatory disease research, exhibiting a range of effects from potent cytotoxicity against cancer cells to marked anti-inflammatory responses.
This in-depth whitepaper provides a meticulous compilation of quantitative data, detailed experimental protocols for key biological assays, and novel visualizations of the core signaling pathways these compounds modulate. The guide aims to be an essential resource for the scientific community, fostering further investigation and development of this promising class of molecules.
Potent Anticancer and Anti-inflammatory Activities Revealed
Oleanane triterpenoid diacids, characterized by a pentacyclic triterpenoid core with two carboxylic acid functional groups, have emerged as a focal point of intense scientific scrutiny. Research highlights their ability to induce apoptosis (programmed cell death) in a variety of cancer cell lines and to quell inflammatory responses by inhibiting key signaling pathways.
Anticancer Potential: A Quantitative Look
Numerous studies have quantified the cytotoxic effects of oleanane triterpenoid diacids and their derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, reveals significant activity at micromolar concentrations.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Betulonic Acid-Diazine | BoA2C | MCF-7 (Breast) | 3.39 | [1][2][3] |
| Oleanolic Acid Derivative | Compound 17 | PC3 (Prostate) | 0.39 | [4] |
| Oleanolic Acid Derivative | Compound 28 | A549 (Lung) | 0.22 | [4] |
| Betulinic Acid Derivative | Chloroacetyl group at C-3 | Various | Up to 10x more potent than betulinic acid | [5] |
| Oleanolic Acid Carboxamides | Compound 6 | Various | < 2 | [3] |
Modulating Inflammatory Responses
The anti-inflammatory properties of oleanane triterpenoid derivatives are equally compelling. A key mechanism is the inhibition of nitric oxide (NO) production, a mediator in the inflammatory cascade.
| Compound | Assay | Cell Line | IC50 | Reference |
| Diamine-PEGylated Oleanolic Acid Derivative (OADP) | NO Inhibition | RAW 264.7 | 0.95 µg/mL (72h) | [6] |
| Oleanolic Acid (OA) | NO Inhibition | RAW 264.7 | 42.91 µg/mL (72h) | [6] |
| 11-Oxooleanolic acid derivatives | NO Inhibition | BV2 | Stronger than OA | [7] |
Elucidating the Molecular Mechanisms
The biological activities of oleanane triterpenoid diacids are underpinned by their interaction with critical cellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and cell survival.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Oleanane triterpenoids have been shown to inhibit this process by preventing the degradation of IκBα.[8][9]
Another critical mechanism, particularly in their anticancer activity, is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of executioner caspases.
A Guide to a Robust Experimental Workflow
To facilitate reproducible and comparative research, this whitepaper provides detailed protocols for the essential assays used to characterize the biological activity of oleanane triterpenoid diacids.
References
- 1. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]
- 3. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway | MDPI [mdpi.com]
Unraveling the Multifaceted Mechanism of Action of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring pentacyclic triterpenoid (B12794562) isolated from plants such as Tripterygium wilfordii, is emerging as a compound of significant interest in the biomedical field.[1][2] Possessing a broad spectrum of pharmacological activities, its mechanism of action is multifaceted, primarily revolving around its anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, supported by available quantitative data and experimental insights.
Core Mechanisms of Action
This compound and its structural analogs exert their biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and metabolism.
Anti-inflammatory Activity
The anti-inflammatory properties of oleanane-type triterpenoids are well-documented. A closely related compound, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has been shown to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway.[3] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
Key anti-inflammatory actions include:
-
Inhibition of NF-κB Activation: HLEDA efficiently decreases nuclear factor-kappaB (NF-κB) activation by preventing the degradation and phosphorylation of its inhibitor, IκBα.[3] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent pro-inflammatory gene expression.
-
Downregulation of Pro-inflammatory Cytokines and Mediators: The compound significantly suppresses the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) at both the mRNA and protein levels in RAW264.7 macrophages.[3]
-
Reduction of Nitric Oxide (NO) Production: HLEDA concentration-dependently reduces the production of nitric oxide (NO), a key inflammatory mediator.[3]
-
Suppression of HMGB1 Secretion: The secretion of High Mobility Group Box 1 (HMGB1), a late-phase inflammatory mediator, is also reduced by HLEDA.[3]
Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Anticancer Activity
Oleanane-type triterpenoids have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis.
Key anticancer actions include:
-
Induction of Apoptosis: A structurally similar compound, 3β-hydroxy-12-oleanen-27-oic acid (ATA), induces apoptosis in HeLa human cervical cancer cells.[4] This is characterized by typical morphological changes and DNA ladder formation.[4]
-
Modulation of Bcl-2 Family Proteins: ATA upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
-
Mitochondrial Membrane Potential Disruption: The altered expression of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential (ΔΨm).[4]
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c, which in turn activates downstream effector caspases, such as caspase-3.[4]
-
Cell Cycle Arrest: ATA has been shown to arrest the cell cycle in the G0/G1 phase in HeLa cells.[4]
Signaling Pathway: Induction of Apoptosis
Caption: Intrinsic apoptosis pathway induced by oleanane-type triterpenoids.
Anti-Diabetic Potential
Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid), the parent compound of this family, and its derivatives have been investigated for their anti-diabetic effects.[5] The mechanisms are thought to involve the regulation of glucose metabolism and insulin (B600854) sensitivity.
Potential anti-diabetic actions include:
-
Inhibition of α-glucosidase and α-amylase: These enzymes are involved in the breakdown of carbohydrates, and their inhibition can delay glucose absorption.[5]
-
Regulation of Glucose Transporters: Oleanolic and maslinic acids may regulate the activities of glucose transporters.[5]
-
Enhancement of Glycogen (B147801) Storage: These compounds may promote glucose utilization and glycogen storage in diabetic models.[5]
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound and its closely related analogs.
| Compound/Analog | Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| 3β-hydroxy-12-oleanen-27-oic acid (ATA) | Apoptosis Induction | HeLa | 22.63 ± 1.65% apoptotic cells at 20 µg/mL for 48h | [4] |
| (2Alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid (Maslinic acid) | Anti-proliferation | HT29 colon cancer | IC50 = 61 ± 1 µM | [6] |
| (2Alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid (Maslinic acid) | Anti-proliferation | Caco-2 colon cancer | IC50 = 85 ± 5 µM | [6] |
| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid | Inhibition of Superoxide Anion Generation | Not Specified | IC50 = 0.06 ± 0.01 µg/mL | [7] |
| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid | Inhibition of Elastase Release | Not Specified | IC50 = 1.03 ± 0.35 µg/mL | [7] |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | Reduction of ABCB1 gene expression | CCRF-VCR1000, CCRF-ADR5000 | ~30% reduction at 5 µM | [8] |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | P-gp transport function inhibition | CCRF-VCR1000, CCRF-ADR5000 | >2-fold inhibition at 10 µM | [8] |
Experimental Protocols
While detailed step-by-step protocols are proprietary to the cited research, the general methodologies can be inferred. The following represents a generalized workflow for assessing the anti-inflammatory and anticancer properties of this compound.
Workflow: In Vitro Bioactivity Assessment
Caption: Generalized experimental workflow for in vitro evaluation.
Conclusion and Future Directions
This compound and its related oleanane (B1240867) triterpenoids represent a promising class of natural compounds with therapeutic potential across a range of diseases. Their ability to modulate fundamental cellular processes such as inflammation and apoptosis underscores their importance in drug discovery. Future research should focus on elucidating the precise molecular targets of this compound, conducting further in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies. The development of more potent and specific derivatives through medicinal chemistry approaches also warrants investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Induction of apoptosis in HeLa cells by 3beta-hydroxy-12-oleanen-27-oic acid from the rhizomes of Astilbe chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (2Alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid, a new natural triterpene from Olea europea, induces caspase dependent apoptosis selectively in colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid, has garnered interest for its potential therapeutic applications, including its anti-inflammatory properties. This document provides a comprehensive technical overview of the existing scientific data on the anti-inflammatory effects of this compound and its close structural analogs. The primary mechanism of action appears to be the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₅ | BOC Sciences[] |
| Molecular Weight | 486.7 g/mol | BOC Sciences[] |
| Appearance | Powder | BOC Sciences |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[2] |
| Purity | >98% (Commercially available) | BioCrick |
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs have been primarily investigated using in vitro models, most notably in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines such as RAW264.7.
Inhibition of Pro-inflammatory Mediators
Studies on the closely related lupane-type triterpene, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA), have demonstrated a concentration-dependent reduction in the production of key pro-inflammatory mediators.[3][4]
Table 3.1: Inhibitory Effects of HLEDA on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Mediator | Concentration of HLEDA | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | (Data for specific concentrations not available) | Concentration-dependent reduction[3][4] |
| TNF-α (protein) | (Data for specific concentrations not available) | Significant, concentration-dependent suppression[3][4] |
| IL-1β (protein) | (Data for specific concentrations not available) | Significant, concentration-dependent suppression[3][4] |
| TNF-α (mRNA) | (Data for specific concentrations not available) | Significant suppression[3][4] |
| IL-1β (mRNA) | (Data for specific concentrations not available) | Significant suppression[3][4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of HLEDA are attributed to its ability to inhibit the activation of the NF-κB signaling pathway.[3][4] This is a critical pathway that regulates the transcription of numerous pro-inflammatory genes. HLEDA has been shown to efficiently decrease NF-κB activation by inhibiting the degradation and phosphorylation of IκBα, the inhibitory subunit of NF-κB.[3][4]
In Vivo Anti-inflammatory Activity
While specific in vivo data for this compound is limited, studies on related triterpenoids provide insights into its potential in vivo efficacy. The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating acute anti-inflammatory activity.
Table 4.1: In Vivo Anti-inflammatory Activity of Related Triterpenoids
| Compound | Animal Model | Dose | Outcome |
| β-Elemonic Acid | Carrageenan-induced paw edema (mice) | 100-300 mg/kg | Dose-dependent reduction in paw edema[6] |
| HLEDA | Indomethacin-induced gastric ulcer (rats) | 50-100 mg/kg | Effective anti-ulcer activity[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of evaluating the anti-inflammatory properties of triterpenoids.
In Vitro Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For experiments, cells are seeded in 96-well plates (for NO and viability assays) or larger format plates (for ELISA and Western blot) and allowed to adhere for 24 hours.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Control groups include cells treated with vehicle (e.g., DMSO) and LPS, and cells treated with vehicle alone.
-
The cells are then incubated for an appropriate duration (e.g., 24 hours) before downstream analysis.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of cell culture supernatant is collected from each well of a 96-well plate.
-
50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each supernatant sample and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is quantified using a standard curve generated with sodium nitrite.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for the cytokines of interest are used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.
-
After blocking non-specific binding sites, the collected cell culture supernatants and a series of standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Finally, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα) and total IκBα.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-p-IκBα or anti-IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its close analogs possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key pro-inflammatory mediators. However, to advance this compound as a potential therapeutic agent, further research is warranted. Future studies should focus on:
-
Quantitative In Vitro Studies: Determining the precise IC₅₀ values of this compound for the inhibition of a wider range of pro-inflammatory mediators.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets within the NF-κB pathway and exploring effects on other inflammatory signaling pathways (e.g., MAPK, JAK-STAT).
-
In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies in various animal models of inflammation to establish efficacy, determine optimal dosing, and evaluate the pharmacokinetic and safety profiles of the compound.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore the full therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 2. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Anti-Inflammatory Activities of a Triterpene β-Elemonic Acid in Frankincense In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of 3-Hydroxy-12-oleanene-23,28-dioic Acid on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[][2] Compounds of this class are of significant interest in the biomedical field for their potential therapeutic applications in a range of diseases, including those with an inflammatory component.[] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. This technical guide provides an in-depth overview of the interaction between this compound and the NF-κB signaling pathway, including quantitative data from related compounds, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Note on Available Data: Direct experimental data on the NF-κB inhibitory activity of this compound is limited in the currently available scientific literature. Therefore, this guide presents quantitative data from structurally related oleanane-type triterpenoids to provide a strong indication of its potential activity and to serve as a basis for future research.
Quantitative Data: Inhibition of NF-κB Activity by Oleanane Triterpenoids
The following table summarizes the inhibitory effects of various oleanane-type triterpenoids on NF-κB activation, as determined by a luciferase reporter gene assay in HepG2 cells. This data provides a comparative benchmark for the potential potency of this compound.
| Compound | IC50 (µM) for NF-κB Inhibition | Cell Line | Assay Type |
| Araloside A methyl ester | 6.3 | HepG2 | Luciferase Reporter Assay |
| 3-O-β-D-xylopyranosyl(1→2)-β-D-glucopyranosyl-28-O-β-D-glucopyranosyl oleanolic acid | 3.1 | HepG2 | Luciferase Reporter Assay |
| Chikusetsusaponin IVa | 16.7 | HepG2 | Luciferase Reporter Assay |
| Other Oleanane Triterpenoids | 3.1 - 18.9 | HepG2 | Luciferase Reporter Assay |
Data sourced from a study on oleanane-type triterpenes from Panax stipuleanatus.[3]
Core Mechanism of Action
Oleanane triterpenoids are known to exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα.[5] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]
This compound and related triterpenoids are thought to inhibit this pathway primarily by preventing the degradation and phosphorylation of IκBα.[7] This action effectively traps NF-κB in the cytoplasm, preventing the downstream inflammatory cascade.
Caption: Proposed Inhibition of the Canonical NF-κB Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for the investigation of this compound.
NF-κB Dual-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Caption: Workflow for the NF-κB Dual-Luciferase Reporter Assay.
Materials:
-
HEK293 or HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well plates
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM® I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
NF-κB activator (e.g., TNF-α, 20 ng/mL final concentration)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with injectors
Procedure:
-
Cell Seeding (Day 1): Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a white, opaque 96-well plate and incubate overnight.[8]
-
Transfection (Day 2):
-
For each well, dilute 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in serum-free medium.[8]
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.[8]
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.[8]
-
Add the transfection complexes to the cells and incubate for 24 hours.[9]
-
-
Compound Treatment and Stimulation (Day 3):
-
Cell Lysis and Luciferase Assay (Day 4):
-
Remove the medium and wash the cells with PBS.[10]
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[8][10]
-
Measure firefly luminescence, then inject the Renilla luciferase substrate and measure Renilla luminescence using a luminometer.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing the firefly luminescence value by the Renilla luciferase luminescence value for each well.[8]
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Western Blot for Phosphorylated p65 and IκBα
This protocol allows for the semi-quantitative detection of key phosphorylated proteins in the NF-κB pathway.
Caption: General Workflow for Western Blot Analysis.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
Complete culture medium
-
This compound
-
LPS (1 µg/mL final concentration)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS for 15-30 minutes.
-
Lyse cells in ice-cold RIPA buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal with an imaging system.[6]
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).[6]
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control (β-actin).
-
Conclusion
This compound, as a member of the oleanane triterpenoid family, holds significant promise as a modulator of the NF-κB signaling pathway. The quantitative data from related compounds suggest potent inhibitory activity. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of its mechanism of action. Further research is warranted to elucidate the specific interactions of this compound within the NF-κB cascade and to evaluate its therapeutic potential in inflammatory diseases.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Note & Protocol: HPLC Analysis of 3-Hydroxy-12-oleanene-23,28-dioic acid
This document provides a comprehensive guide for the identification and quantification of 3-Hydroxy-12-oleanene-23,28-dioic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) found in various medicinal plants, such as those from the Tripterygium genus.[1][2][3][4] Triterpenoids, as a class of compounds, are known for their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quality control, standardization, and pharmacokinetic studies of plant extracts and formulations containing this compound. HPLC is a widely used technique for the analysis of triterpenoids due to its high resolution and sensitivity.[5] However, many triterpenoids, including this compound, lack strong chromophores, which can present a challenge for UV detection.[6] Therefore, detection at low wavelengths or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) is often necessary.[5][6]
This application note details a representative HPLC-UV method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
-
Reference Standard: this compound (purity >98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Acetic Acid (glacial, analytical grade), Formic Acid (analytical grade)
-
Sample Preparation: Syringe filters (0.45 µm, polypropylene (B1209903) or PTFE)
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (if necessary):
-
Re-dissolve the dried extract in a minimal amount of a suitable solvent.
-
The extract can be further purified using Solid Phase Extraction (SPE) if complex matrices are present.
-
-
Final Preparation:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |
| Gradient Elution | 0-10 min: 60% B10-40 min: 60% to 90% B40-45 min: 90% B45.1-50 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization depending on the specific HPLC system, column, and sample matrix. The use of acetic or formic acid in the mobile phase helps to improve the peak shape of acidic compounds.[7][8]
Data Presentation and Method Validation
The following tables present typical quantitative data and validation parameters for an HPLC method for triterpenoid acids. These values should be experimentally determined for the specific method being used.
Table 1: Calibration and Linearity Data
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = mx + c | > 0.999 |
Table 2: Precision and Accuracy Data
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
| This compound | 5 | < 2.0 | < 3.0 | 95 - 105 |
| 25 | < 2.0 | < 3.0 | 95 - 105 | |
| 75 | < 2.0 | < 3.0 | 95 - 105 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.1 | ~0.4 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in the analysis of this and similar triterpenoid compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 226562-47-6 [smolecule.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 8. ffhdj.com [ffhdj.com]
Application Notes & Protocols for the Purification of 3-Hydroxy-12-oleanene-23,28-dioic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class.[1] This compound, also known as Gypsogenin 3-O-glucuronide, can be isolated from various plant sources, including Tripterygium wilfordii.[2][3][4] Triterpenoid saponins (B1172615) like this are known for their diverse biological activities, making their efficient purification a critical step in drug discovery and development. These notes provide detailed protocols for the purification of this compound, from initial extraction to final polishing steps, employing various chromatographic techniques.
Overview of Purification Strategy
The purification of this compound, a polar triterpenoid saponin (B1150181), often involves a multi-step approach to remove impurities with varying polarities. Common issues in saponin purification include the co-extraction of polysaccharides and the presence of structurally similar saponins, which can lead to poor separation.[5] A general workflow for isolating this compound is outlined below.
References
Application Notes and Protocols for 3-Hydroxy-12-oleanene-23,28-dioic Acid In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for investigating the anti-inflammatory and anti-cancer properties of 3-Hydroxy-12-oleanene-23,28-dioic acid. This document includes detailed methodologies for key assays, a summary of expected quantitative data, and visualizations of the implicated signaling pathways.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the activities of closely related oleanane (B1240867) and lupane (B1675458) triterpenoids to provide a comparative context for expected efficacy.
Table 1: Anti-inflammatory Activity of Related Triterpenoids
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | Concentration-dependent reduction | [1] |
| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | RAW 264.7 | Cytokine Expression (TNF-α, IL-1β) | Suppression of LPS-induced expression | Significant suppression | [1] |
| Diamine-PEGylated Oleanolic Acid Derivative (OADP) | RAW 264.7 | Nitric Oxide (NO) Production | 50% inhibition of NO production (IC50) | 0.95 ± 0.01 µg/mL (at 72h) | |
| Oleanolic Acid (OA) | RAW 264.7 | Nitric Oxide (NO) Production | 50% inhibition of NO production (IC50) | 42.91 ± 0.27 µg/mL (at 72h) |
Table 2: Cytotoxic Activity of Related Triterpenoids against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3β-hydroxylup-20(29)-ene-27,28-dioic acid (PZP) | MDA-MB-231 (Breast) | Cell Viability | Data not specified, but induced apoptosis | [1] |
| Moronic acid | Various | Cytotoxicity | Not specified | [1] |
| Oleanolic Acid Derivative | T-84 (Colon) | Antiproliferative | 89.4 ± 3.4 | |
| Maslinic Acid | T-84 (Colon) | Antiproliferative | 50.2 ± 0.9 | |
| 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | Various | Antiproliferative | Active at 10⁻⁶ to 10⁻⁹ M | [2] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory and anti-cancer activities of this compound in vitro.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, HCT116)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should be less than 0.1%. Remove the culture medium and add 100 µL of the diluted compound to each well. Include vehicle-treated (DMSO) and untreated cells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Apoptosis Analysis (Western Blot for Caspase-3 and PARP Cleavage)
This protocol detects the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of caspase-3 and PARP cleavage, using β-actin as a loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general experimental workflows.
Signaling Pathways
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Intrinsic apoptosis signaling pathway induced by this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of apoptotic proteins.
References
- 1. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-Hydroxy-12-oleanene-23,28-dioic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) compound that has been isolated from medicinal plants such as Tripterygium wilfordii[1][2]. As a member of the oleanane (B1240867) class of triterpenoids, it holds potential for various pharmacological applications, driving the need for accurate and robust quantitative methods in plant extracts. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The methodologies outlined below are based on established analytical principles for triterpenoid quantification and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reproducible results.
Data Presentation
Note: The following quantitative data is illustrative, as specific concentrations of this compound in various plant extracts are not widely available in the reviewed literature. These tables are provided as a template for presenting experimental findings.
Table 1: Illustrative Quantitative Data for this compound in Tripterygium wilfordii Extracts
| Plant Material | Extraction Solvent | Analytical Method | Concentration (mg/g dry weight) | % RSD (n=3) |
| Root Bark | 80% Methanol | HPLC-UV | 1.25 | 2.1 |
| Root Bark | Ethyl Acetate | HPLC-UV | 0.89 | 3.5 |
| Leaves | 80% Methanol | LC-MS/MS | 0.42 | 1.8 |
| Leaves | Ethyl Acetate | LC-MS/MS | 0.28 | 2.9 |
Table 2: Method Validation Parameters for Quantification of this compound
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 ng/mL | 50 ng/spot |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 5 ng/mL | 150 ng/spot |
| Accuracy (Recovery %) | 95-105% | 98-103% | 92-106% |
| Precision (RSD %) | < 2% | < 3% | < 4% |
Experimental Protocols
A generalized workflow for the quantification of this compound in plant extracts is presented below. This involves sample preparation, extraction, analytical separation and detection, and data analysis.
References
Application Notes and Protocols for Cell-Based Assays: 3-Hydroxy-12-oleanene-23,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid (B12794562) compound with potential therapeutic applications. The described assays are designed to evaluate its cytotoxic, anti-inflammatory, and anti-cancer properties.
Overview of Biological Activities
This compound, also known as HLEDA, has demonstrated notable anti-inflammatory effects. It has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition is associated with the suppression of the NF-κB signaling pathway[1]. Additionally, related triterpenoid compounds have been reported to induce apoptosis and inhibit the activity of matrix metalloproteinases (MMPs), suggesting potential anti-cancer and anti-metastatic properties[1].
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| e.g., A549 (Lung Carcinoma) | MTT | Cell Viability | To be determined |
| e.g., MCF-7 (Breast Cancer) | MTT | Cell Viability | To be determined |
| e.g., RAW264.7 (Macrophage) | MTT | Cell Viability | To be determined |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages
| Assay | Endpoint | IC50 (µM) |
| Griess Assay | Nitric Oxide (NO) Production | To be determined |
| ELISA | TNF-α Production | To be determined |
| ELISA | IL-1β Production | To be determined |
| NF-κB Reporter Assay | NF-κB Activation | To be determined |
Table 3: Anti-Cancer Activity of this compound
| Assay | Cell Line | Endpoint | Result |
| Caspase-3/7 Activity Assay | e.g., A549, MCF-7 | Apoptosis Induction | To be determined |
| Gelatin Zymography | e.g., HT-1080 (Fibrosarcoma) | MMP-2 and MMP-9 Activity | To be determined |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Testing.
Materials:
-
Target cell lines (e.g., A549, MCF-7, RAW264.7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assays
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
Workflow:
Caption: Griess Assay Workflow for Nitric Oxide Measurement.
Materials:
-
RAW264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal volumes of Part A and Part B mixed immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Follow steps 1-3 of the Griess Assay protocol to culture, treat, and stimulate RAW264.7 cells.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
This assay measures the activity of the NF-κB transcription factor.
Signaling Pathway:
Caption: NF-κB Signaling Pathway Inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Anti-Cancer Assays
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Perform the caspase-3/7 activity assay using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
This technique detects the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.
Protocol:
-
Culture a suitable cell line that secretes MMPs (e.g., HT-1080) in serum-free medium and treat with this compound for 24-48 hours.
-
Collect the conditioned medium and concentrate the proteins if necessary.
-
Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin digestion by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific cell lines and experimental setup. All work should be conducted in a safe and appropriate laboratory environment.
References
Application Notes and Protocols for the Synthesis and Evaluation of 3-Hydroxy-12-oleanene-23,28-dioic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 3-Hydroxy-12-oleanene-23,28-dioic acid and its derivatives. This class of compounds, derived from the naturally occurring pentacyclic triterpenoid (B12794562) oleanolic acid, has garnered significant interest for its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The protocols detailed below offer a starting point for the chemical synthesis and subsequent in vitro characterization of these promising molecules.
I. Chemical Synthesis
The synthesis of this compound from oleanolic acid is a multi-step process involving protection of the hydroxyl group, followed by oxidation of the C-23 and C-28 methyl groups to carboxylic acids, and subsequent deprotection.
Synthetic Workflow
Caption: Synthetic route from Oleanolic Acid to the target dioic acid.
Experimental Protocols
Protocol 1: Synthesis of 3-O-Acetyloleanolic Acid
-
Dissolution: Dissolve oleanolic acid in pyridine.
-
Acetylation: Add acetic anhydride to the solution and stir at room temperature overnight.
-
Workup: Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation to 3-O-Acetyl-12-oleanene-23,28-dioic acid
This protocol is a general guideline for Jones oxidation and may require optimization.
-
Dissolution: Dissolve 3-O-acetyloleanolic acid in acetone (B3395972) and cool the solution in an ice bath.
-
Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. Maintain the temperature below 20°C. The reaction is monitored by the persistence of the orange color of the Jones reagent.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropanol (B130326) until the orange color disappears and a green precipitate forms.
-
Workup: Decant the acetone solution from the chromium salts. The salts can be washed with additional acetone. The combined acetone solutions are concentrated. The residue is then dissolved in an organic solvent and washed with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting dicarboxylic acid derivative by column chromatography.
Protocol 3: Hydrolysis to this compound
-
Hydrolysis: Dissolve the acetylated dicarboxylic acid in a mixture of methanol (B129727) and an aqueous solution of a base (e.g., KOH). Reflux the mixture for several hours.
-
Workup: After cooling, acidify the reaction mixture with dilute HCl and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final product can be purified by recrystallization or column chromatography.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 3-O-Acetyloleanolic Acid | Oleanolic Acid | Acetic Anhydride, Pyridine | >95 | [1] |
| 3-Oxo-olean-12-en-28-oic acid | Oleanolic Acid | Dess-Martin periodinane | 99 | [2] |
Spectroscopic Data
Authentic spectroscopic data for this compound is not extensively published. The following are expected characteristic signals based on related structures.
-
¹H NMR: Signals for the tertiary methyl groups, a multiplet for the H-3 proton, and the olefinic proton at C-12. The disappearance of the acetyl protons (around 2.0 ppm) would be noted after hydrolysis.[3][4]
-
¹³C NMR: Carbonyl signals for the two carboxylic acids (around 180 ppm), signals for the C-3 hydroxylated carbon, and the olefinic carbons at C-12 and C-13.[5][6]
-
IR (KBr, cm⁻¹): A broad absorption for the hydroxyl group (~3400 cm⁻¹), characteristic C-H stretching, and a strong absorption for the carboxylic acid carbonyl groups (~1700 cm⁻¹).
-
MS (ESI): A molecular ion peak corresponding to the calculated mass of C₃₀H₄₆O₅.[7][8]
II. Biological Evaluation
Application Notes
Derivatives of this compound are evaluated for their potential as therapeutic agents, primarily focusing on their anti-cancer and anti-inflammatory properties. The following protocols describe standard in vitro assays to determine the cytotoxicity and anti-inflammatory activity of these compounds.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of synthesized derivatives.
Experimental Protocols
Protocol 4: In Vitro Cytotoxicity - MTT Assay [1][9][10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 5: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay [2][5][13][14][15][16][17]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.
Protocol 6: NF-κB Signaling Pathway - Luciferase Reporter Assay [11][13][18][19][20]
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compounds for a specified period.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of the compounds on NF-κB activation.
III. Signaling Pathway
NF-κB Signaling Pathway and Point of Inhibition
The anti-inflammatory effects of many oleanane (B1240867) triterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by oleanane derivatives.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. 3-Oxo-olean-12-en-28-oic acid synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for 3-Hydroxy-12-oleanene-23,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid (C₃₀H₄₆O₅, CAS: 226562-47-6) is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Natural compounds from this class are of significant interest in the biomedical field for their potential therapeutic applications in a range of diseases, including cancer and inflammatory disorders.[1][] This document provides detailed application notes and experimental protocols for the use of this compound as a research tool, with a focus on its anti-inflammatory and cytotoxic properties. The primary mechanism of action for many oleanane triterpenoids involves the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[3][4]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₅ |
| Molecular Weight | 486.7 g/mol [1] |
| CAS Number | 226562-47-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5] |
Biological Activities and Applications
This compound is a valuable research tool for investigating cellular processes related to inflammation and cancer. Its biological activities are attributed to its ability to modulate specific signaling pathways.
Anti-Inflammatory Activity
Oleanane triterpenoids are known to possess anti-inflammatory properties.[4] This activity can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays. A key mechanism is the inhibition of the NF-κB signaling pathway, which prevents the transcription of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]
Cytotoxic Activity
This compound can also be investigated for its potential as an anti-cancer agent. Its cytotoxicity against various cancer cell lines can be determined using cell viability assays. The data gathered can help in understanding its therapeutic potential and mechanism of cell death induction.
Quantitative Data Summary
The following tables provide representative quantitative data for oleanane-type triterpenoids, including this compound, in relevant in vitro assays. Note that specific values for this particular compound may vary depending on the experimental conditions and cell lines used.
Table 1: Representative Anti-Inflammatory Activity of Oleanane Triterpenoids
| Assay | Cell Line | Stimulant | Outcome Measure | Representative IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | Inhibition of Nitrite | 5 - 25 |
| NF-κB Luciferase Reporter | HEK293T | TNF-α (10 ng/mL) | Inhibition of Luciferase Activity | 1 - 10 |
Table 2: Representative Cytotoxic Activity of Oleanane Triterpenoids
| Cell Line | Assay | Exposure Time | Representative IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT Assay | 48 hours | 10 - 50 |
| A549 (Lung Cancer) | MTT Assay | 48 hours | 15 - 60 |
| HepG2 (Liver Cancer) | MTT Assay | 48 hours | 5 - 40[7] |
| WiDr (Colon Cancer) | MTT Assay | 48 hours | 8 - 20[8] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
This compound, like other oleanane triterpenoids, is hypothesized to inhibit the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the proposed point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and anti-proliferative oleanane-type triterpene glycosides from the vine of Momordica cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy-12-oleanene-23,28-dioic acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 3-Hydroxy-12-oleanene-23,28-dioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
A1: The primary plant source reported for the isolation of this compound is Tripterygium wilfordii[1][2][3].
Q2: Which extraction methods are most effective for improving the yield of this compound?
A2: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are generally more efficient for triterpenoids compared to traditional methods like maceration or Soxhlet extraction[4][5]. These methods can significantly reduce extraction time and solvent consumption[4]. For instance, MAE has been reported to decrease extraction time by as much as 85% compared to conventional maceration for similar compounds.
Q3: What are the key parameters to optimize for maximizing the extraction yield?
A3: The critical parameters to optimize for extracting triterpenoid (B12794562) acids include the type of solvent, solvent-to-solid ratio, extraction temperature, and extraction time. For similar compounds, high concentrations of ethanol (B145695) (around 80-95%) have proven effective[6][7].
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | Inefficient Cell Lysis: The plant matrix may not be sufficiently broken down to release the target compound. | - Grind the Plant Material: Ensure the dried plant material (e.g., from Tripterygium wilfordii) is ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. - Pre-treatment: Consider a pre-treatment step with enzymes to break down cell walls, though this is a more advanced technique. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | - Solvent Screening: Perform small-scale extractions with different solvents (e.g., methanol (B129727), ethanol, acetone, ethyl acetate) and varying water content to determine the optimal solvent system. Given the dioic acid nature, a moderately polar solvent is likely ideal. - pH Adjustment: The solubility of carboxylic acids is pH-dependent. Consider adjusting the pH of the extraction solvent. An acidic pH might suppress ionization and improve extraction into less polar solvents, while a basic pH will form a salt, which is more soluble in polar solvents. | |
| Inadequate Extraction Parameters: The temperature, time, or solvent-to-solid ratio may not be optimal. | - Optimize Temperature: For UAE, temperatures around 40-78°C have been shown to be effective for triterpenoids[8][9]. For MAE, temperatures can range from 70-99°C[7]. Monitor for potential degradation at higher temperatures. - Optimize Time: UAE typically requires shorter times (10-70 minutes) compared to traditional methods[8][9]. MAE can be even faster. - Optimize Solvent-to-Solid Ratio: A higher ratio (e.g., 15:1 to 25:1 mL/g) generally improves extraction efficiency but may lead to more dilute extracts[4][5]. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with the target molecule. | - Solvent Polarity Gradient: Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for the target molecule. - Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid extraction. For example, if extracted with an alcohol, the extract can be dissolved in a water/ethyl acetate (B1210297) mixture. The dioic acid may partition into the ethyl acetate phase, leaving more polar impurities in the aqueous phase. pH adjustment during this step can greatly enhance separation. |
| Loss of Compound During Purification | Irreversible Adsorption on Stationary Phase: The compound may be strongly and irreversibly binding to the column material during chromatography. | - Choice of Stationary Phase: Silica (B1680970) gel is commonly used for triterpenoid purification. If significant loss is observed, consider using a different stationary phase like alumina (B75360) or a reversed-phase C18 material[]. - Mobile Phase Modification: Adding a small amount of acid (e.g., acetic or formic acid) to the mobile phase can help to reduce tailing and improve the recovery of acidic compounds from silica gel columns. |
| Incomplete Elution: The mobile phase may not be strong enough to elute the compound from the column. | - Gradient Elution: Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. For this compound on a silica column, a gradient of hexane/ethyl acetate, followed by ethyl acetate/methanol would be a reasonable starting point. |
Experimental Protocols
Microwave-Assisted Extraction (MAE) Protocol (General)
This protocol is a general guideline for the MAE of triterpenoids and should be optimized for this compound.
-
Sample Preparation: Dry and grind the plant material (Tripterygium wilfordii) to a fine powder (40-60 mesh).
-
Extraction:
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Ultrasonic-Assisted Extraction (UAE) Protocol (General)
This protocol provides a general procedure for UAE of triterpenoids and should be optimized for the target compound.
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction:
-
Post-Extraction:
-
Filter the extract to separate the solid residue.
-
Repeat the extraction on the residue for better recovery if necessary.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, load the silica gel with the adsorbed sample onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
A final wash with a more polar solvent like methanol may be necessary to elute highly polar compounds.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions containing the pure compound.
Data Presentation
Table 1: Comparison of Optimized Extraction Parameters for Triterpenoids from Various Plant Sources
| Plant Source | Extraction Method | Solvent | Solvent:Solid Ratio | Temperature (°C) | Time (min) | Yield | Reference |
| Gomphrena celosioides | UAE | Deionized Water | 26.1:1 (mL/g) | 78.2 | 33.6 | 2.34% | [8] |
| Lactuca indica | MAE | Ethanol | 20:1 (g/mL) | - | 60 | 29.17 mg/g | [4] |
| Loquat Peel | UAE | 71% Ethanol | 10:1 (g/mL) | 30 | 45 | 13.92 mg/g | [11][12] |
| Loquat Pulp | UAE | 85% Ethanol | 8:1 (g/mL) | 43 | 51 | 11.69 mg/g | [11][12] |
| Ligustrum lucidum | UAE | 95% Ethanol | 20:1 | 40 | 10 | 6.3 mg/g (Oleanolic Acid), 9.8 mg/g (Ursolic Acid) | [9] |
| Ligustrum lucidum | MAE | 80% Ethanol | 15:1 | 70 | 20 | 4.4 mg/g (Oleanolic Acid), 5.8 mg/g (Ursolic Acid) | [7] |
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Buy this compound | 226562-47-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tautobiotech.com [tautobiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. biozoojournals.ro [biozoojournals.ro]
- 9. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solubility of 3-Hydroxy-12-oleanene-23,28-dioic acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-Hydroxy-12-oleanene-23,28-dioic acid for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pentacyclic triterpenoid.[1][2] Like many compounds in this class, it is a lipophilic molecule with poor aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] However, achieving a sufficient concentration in aqueous buffers required for most bioassays can be challenging.
Q2: I am observing precipitation of the compound in my cell culture medium. What could be the cause?
A2: Precipitation in aqueous media is a common issue with poorly soluble compounds. This typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous bioassay buffer or cell culture medium. The organic solvent concentration decreases upon dilution, and if the aqueous solubility of the compound is exceeded, it will precipitate out of the solution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects and may interfere with the assay results. It is crucial to determine the tolerance of your specific cell line to the chosen solvent in a preliminary experiment.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be a viable strategy. As the name implies, this compound has two carboxylic acid functional groups.[2] In a basic aqueous solution, these acidic protons can be deprotonated, forming carboxylate salts which are generally more water-soluble than the protonated acid form. However, the optimal pH will need to be compatible with your specific bioassay, as significant deviations from physiological pH can affect cellular viability and protein function. For dicarboxylic acids, increasing the pH with a base will deprotonate the carboxylic acid groups, making the molecule more polar and thus more soluble in aqueous solutions.[4]
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your bioassay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The aqueous solubility of the compound is very low. The final concentration of the organic solvent is not sufficient to keep the compound in solution. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (if tolerated by the assay). 3. Use a different solubilization technique , such as forming a cyclodextrin (B1172386) inclusion complex or a solid dispersion. |
| Compound appears to be soluble initially but precipitates over time. | The compound is in a supersaturated state which is not stable. The compound may be slowly crystallizing out of solution. | 1. Ensure the stock solution is fully dissolved before dilution. 2. Prepare fresh dilutions immediately before use. 3. Consider using a stabilizing agent such as a surfactant or polymer. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. The compound may not be fully dissolved in the stock solution. | 1. Standardize the protocol for preparing the stock solution. Use gentle heating or sonication to aid dissolution. 2. Visually inspect the stock solution for any undissolved particles before each use. 3. Filter the stock solution through a 0.22 µm filter to remove any aggregates. |
| High background signal or assay interference. | The solubilizing agent (e.g., DMSO, surfactant, cyclodextrin) is interfering with the assay. | 1. Run a vehicle control containing the same concentration of the solubilizing agent as the test samples. 2. Reduce the concentration of the solubilizing agent to the lowest effective level. 3. Test alternative solubilizing agents to find one that is compatible with your assay. |
Quantitative Data on Solubility
While specific quantitative solubility data for this compound is limited in the public domain, data for the structurally similar oleanolic acid can provide a useful reference point.
Table 1: Solubility of Oleanolic Acid in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30 |
| Ethanol (B145695) | ~5 |
| Dimethyl sulfoxide (DMSO) | ~3 |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 |
Data is for oleanolic acid and should be considered as an estimate for this compound.[5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol is a starting point for solubilizing this compound for in vitro bioassays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a water bath (e.g., 37°C) or brief sonication may be applied.
-
Once fully dissolved, the stock solution can be stored at -20°C for short-term storage. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution into the aqueous bioassay buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Inclusion Complexation (Kneading Method)
This method aims to form an inclusion complex between the compound and a cyclodextrin, which can enhance its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Weigh out the calculated amounts of the compound and the cyclodextrin and place them in a mortar.
-
Add a small amount of ethanol to the mortar to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting solid paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting solid powder is the inclusion complex, which can then be dissolved in an aqueous buffer for your bioassay. The solubility of this complex in your buffer should be determined experimentally.
Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This technique disperses the compound in a hydrophilic polymer matrix at a molecular level, which can significantly improve its dissolution rate and apparent solubility.
Materials:
-
This compound
-
A hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or a Poloxamer (e.g., P188, P407)
-
A suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or a flat-bottomed flask and a water bath
Procedure:
-
Determine the desired weight ratio of this compound to the polymer (e.g., 1:2, 1:5).
-
Dissolve both the compound and the polymer in a suitable organic solvent in a flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue to dry the resulting thin film under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting powder can be used to prepare aqueous solutions for bioassays. The solubility of the solid dispersion in your buffer should be determined experimentally.
Visualizations
Caption: A decision workflow for selecting and evaluating a suitable solubilization method.
Caption: Relationship between compound properties and solubilization strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 226562-47-6 [smolecule.com]
- 3. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Synthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid (B12794562) of significant interest for its potential therapeutic properties. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers in optimizing their reaction conditions and overcoming common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: this compound is also commonly known as Gypsogenic acid.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The most common starting materials are oleanolic acid and gypsogenin (B1672572). Oleanolic acid is more abundant and serves as a precursor, while gypsogenin is a more direct starting material as it already possesses a C-23 aldehyde group, which is a step closer to the target carboxylic acid.
Q3: What is the key chemical transformation in the synthesis of this compound from its precursors?
A3: The critical step is the selective oxidation of the methyl group at C-23 and the hydroxymethyl or carboxaldehyde group at C-28 to carboxylic acids.
Q4: What are some common challenges in this synthesis?
A4: Common challenges include achieving selective oxidation without affecting other sensitive functional groups in the molecule, potential side reactions such as oxidation at other positions, and the low solubility of both the starting materials and the product in common organic solvents.[1] Purification of the final product from a complex reaction mixture can also be challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete oxidation of the C-23 and/or C-28 positions. | - Increase the reaction time or temperature, but monitor closely for side product formation.- Use a stronger oxidizing agent or a higher concentration of the current one. Consider a different oxidation system (e.g., KMnO₄ if you were using NaOCl/H₂O₂).- Ensure the starting material is fully dissolved; poor solubility can hinder the reaction.[1] Consider using a co-solvent system. |
| Degradation of the product under harsh reaction conditions. | - If using strong oxidants like KMnO₄, perform the reaction at a lower temperature (e.g., room temperature) with vigorous stirring to ensure even heat distribution.[2] - Reduce the reaction time and analyze the reaction mixture at shorter intervals to find the optimal endpoint. | |
| Formation of Multiple Side Products | Non-selective oxidation at other positions (e.g., C-11). | - Use a milder and more selective oxidizing agent. For instance, selenium dioxide is known to cause oxidation at the C-11 position, leading to an 11-keto derivative.[2] Avoid such reagents if this side product is observed.- Employ a protecting group strategy for the C-3 hydroxyl group to prevent its oxidation. Acetylation is a common method for this purpose.[2] |
| Epoxidation of the C-12 double bond. | - Avoid using peroxy acids (e.g., m-CPBA) if epoxidation is a significant issue. If their use is necessary, carefully control the stoichiometry and reaction temperature. | |
| Difficulty in Product Purification | The product is co-eluting with starting material or impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.- Consider using a different stationary phase, such as Diaion HP-20 resin, which has been reported for the purification of gypsogenic acid.[3] - Recrystallization from a suitable solvent system can be an effective final purification step. |
| Low solubility of the product making handling and purification difficult. | - Use a solvent mixture for purification. For example, a mixture of CH₂Cl₂/MeOH/H₂O has been used for the flash chromatography of gypsogenic acid.[3] - Convert the diacid to its corresponding methyl ester for easier purification by chromatography, followed by hydrolysis to obtain the final product. |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl Gypsogenic Acid from 3-Acetyl Gypsogenin
This protocol is based on the oxidation of 3-acetyl gypsogenin.
1. Materials:
-
3-Acetyl gypsogenin
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Hydrogen peroxide (H₂O₂)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Diaion HP-20 resin
2. Procedure:
-
Protect the 3-hydroxyl group of gypsogenin by acetylation, if not already done.
-
Dissolve 3-acetyl gypsogenin in a suitable solvent.
-
Add sodium dihydrogen phosphate to the reaction mixture.
-
Slowly add a solution of sodium hypochlorite and hydrogen peroxide at room temperature.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up by extracting the aqueous solution successively with CH₂Cl₂, EtOAc, and n-BuOH.[3]
-
Combine the organic layers and evaporate the solvent.
-
Purify the crude product using column chromatography. A Diaion HP-20 column eluted with a water/methanol gradient (100:0 to 0:100) followed by flash chromatography on silica gel with a CH₂Cl₂/MeOH/H₂O (18:11:1) solvent system has been reported for the purification of gypsogenic acid.[3]
-
Hydrolyze the acetyl group to obtain this compound.
Protocol 2: Alternative Oxidation using Potassium Permanganate (B83412)
This protocol provides an alternative oxidation method.
1. Materials:
-
Gypsogenin (or 3-acetyl gypsogenin)
-
Potassium permanganate (KMnO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Appropriate work-up and purification reagents as in Protocol 1.
2. Procedure:
-
Dissolve gypsogenin (or its 3-acetyl derivative) in an ethanol-water mixture.
-
Vigorously stir the solution at room temperature.
-
Slowly add a solution of potassium permanganate.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an appropriate work-up to remove manganese dioxide and unreacted KMnO₄.
-
Extract the product and purify using column chromatography as described in Protocol 1.
Data Presentation
Table 1: Summary of Reported Oxidation Conditions for Gypsogenin Derivatives
| Starting Material | Oxidizing Agent(s) | Solvent/Conditions | Product | Reference |
| 3-Acetyl gypsogenin | Sodium hypochlorite, Hydrogen peroxide | In the presence of sodium dihydrogen phosphate at room temperature | 3-Acetyl gypsogenic acid | [2] |
| Gypsogenin | Potassium permanganate | Ethanol-water mixture, vigorous stirring at room temperature | Gypsogenic acid | [2] |
Visualizing the Workflow
A general workflow for the synthesis of this compound is presented below. This can be adapted based on the chosen starting material and oxidation method.
Caption: General synthesis workflow for this compound.
This guide is intended to be a starting point for researchers. The optimal reaction conditions may vary depending on the specific laboratory setup, purity of reagents, and scale of the reaction. Careful monitoring and optimization of each step are crucial for a successful synthesis.
References
- 1. What are the side effects of Oleanolic Acid? [synapse.patsnap.com]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Oleanane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of oleanane (B1240867) triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My oleanane triterpenoid (B12794562) (e.g., oleanolic acid) shows excellent in vitro activity but fails in vivo. What is the likely cause?
A1: This is a common issue stemming from the poor oral bioavailability of many oleanane triterpenoids.[1][2][3] These compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class IV drugs, meaning they exhibit both low aqueous solubility and poor membrane permeability.[1][4][5] Their hydrophobic nature hinders dissolution in the gastrointestinal fluids, and their large molecular size can limit passive diffusion across the intestinal epithelium.[5] Furthermore, they can be subject to first-pass metabolism in the intestine and liver.
Troubleshooting:
-
Characterize Physicochemical Properties: Confirm the solubility of your compound in biorelevant media (e.g., simulated gastric and intestinal fluids). Assess its permeability using in vitro models like the Caco-2 permeability assay.
-
Investigate Formulation Strategies: The poor solubility and permeability are the primary targets for improvement. Consider the formulation strategies detailed in the subsequent questions.
Q2: How can I improve the solubility and dissolution rate of my oleanane triterpenoid?
A2: Several formulation strategies can enhance the solubility and dissolution of these hydrophobic compounds.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier in a solid state.[6] This can lead to the formation of an amorphous mixture, which has a higher dissolution rate compared to the crystalline form of the drug.[6] Ternary solid dispersions, which include a surfactant, have also been shown to further enhance dissolution.[7]
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area available for dissolution. Nanocrystals are a promising approach where the drug is maintained in a crystalline state but at a nanoscale, which has been shown to improve the oral bioavailability of glycyrrhetinic acid by 4.3-fold in rats.[8] Other nano-based systems include nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS).[2] A SMEDDS formulation of oleanolic acid resulted in a 5.07-fold increase in oral bioavailability compared to a conventional tablet.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming inclusion complexes.[9] This complexation enhances the aqueous solubility of the guest molecule.[9]
-
Lipid-Based Formulations: Incorporating the oleanane triterpenoid into a lipid matrix can significantly improve its oral bioavailability.[1] This can include solutions in oils, emulsions, and self-emulsifying systems.
Troubleshooting:
-
Carrier/Excipient Compatibility: Screen various hydrophilic polymers (e.g., PVP, poloxamers) and surfactants for their ability to enhance the solubility of your specific triterpenoid.[6][7]
-
Physical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the physical state (amorphous vs. crystalline) of the drug in your formulation.[6]
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media to compare the release profiles of your formulations against the pure drug.[10][11]
Q3: My formulation has improved solubility, but permeability is still a limiting factor. What can I do?
A3: While improving solubility is a critical first step, enhancing permeability is also crucial for BCS Class IV compounds.
-
Phospholipid Complexes: Forming a complex between the oleanane triterpenoid and phospholipids (B1166683) can improve its lipophilicity, thereby enhancing its ability to permeate the lipid-rich intestinal cell membranes.[4]
-
Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the drug.
-
Inhibition of Efflux Pumps: Some oleanane triterpenoids may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells back into the lumen. Co-administration with a P-gp inhibitor, such as ketoconazole, can increase the net absorption.[4]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of the oleanane triterpenoid to create a more lipophilic prodrug can enhance its passive diffusion across the intestinal membrane.[12] The prodrug is then converted to the active parent drug in the body.
Troubleshooting:
-
Caco-2 Permeability Assay: This in vitro model is the gold standard for assessing intestinal permeability and identifying potential interactions with efflux transporters.[13][14][15] An efflux ratio greater than 2 typically indicates active efflux.[14]
-
Inhibition Studies: To confirm if your compound is a substrate for an efflux pump, conduct the Caco-2 assay in the presence and absence of a known inhibitor (e.g., verapamil (B1683045) for P-gp).[14] A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests efflux is occurring.[14]
Q4: What are the key signaling pathways affected by oleanane triterpenoids that I should consider in my efficacy studies?
A4: Oleanane triterpenoids are known to modulate multiple signaling pathways, which contributes to their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[16] Key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Oleanolic acid has been shown to inhibit this pathway, which is relevant to its anti-aging and anti-cancer effects.[17][18]
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Oleanolic acid can inhibit the activation of NF-κB, contributing to its anti-inflammatory properties.[19]
-
MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to various stimuli and play a role in apoptosis and cell proliferation. Oleanolic acid can modulate the phosphorylation of kinases in these pathways.[18][20][21]
Troubleshooting:
-
Western Blotting and PCR: Use these techniques to assess the expression and phosphorylation status of key proteins in the signaling pathways of interest in your cell or animal models.
-
Pathway-Specific Inhibitors/Activators: Utilize known inhibitors or activators of these pathways to confirm that the observed effects of your oleanane triterpenoid are indeed mediated through the hypothesized pathway.
Data Presentation: Comparison of Formulation Strategies
The following tables summarize quantitative data from various studies to illustrate the impact of different formulation strategies on the bioavailability of oleanane triterpenoids.
Table 1: Enhancement of Oleanolic Acid Bioavailability
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Solidified Phospholipid Complex with CYP3A Inhibitor | Increased Cmax and AUC | 2.73 (AUC) | [4] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Significantly increased Cmax and AUC in rats | 5.07 (AUC) | [2] |
| Ternary Solid Dispersion (with Polysorbate 80) | Faster dissolution compared to binary solid dispersion | Not directly reported, but significantly improved dissolution | [7] |
Table 2: Enhancement of Glycyrrhetinic Acid Bioavailability
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Nanocrystals | Significantly improved dissolution and absorption in rats | 4.3 (AUC) | [8] |
Experimental Protocols
1. In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol provides a general framework for assessing the dissolution of oleanane triterpenoid formulations.
-
Objective: To determine the rate and extent of drug release from a formulation in a specified dissolution medium.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Media:
-
Start with aqueous media across a physiologically relevant pH range (1.2 to 6.8).[11]
-
For poorly soluble compounds, the use of biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) is recommended to better mimic in vivo conditions.[10]
-
The addition of surfactants (e.g., sodium dodecyl sulfate) may be necessary to achieve sink conditions, which is when the volume of the medium is at least three times that required to form a saturated solution of the drug.[10][22]
-
-
Procedure:
-
De-aerate the dissolution medium.
-
Place the specified volume of medium (typically 900 mL) into the dissolution vessel and equilibrate to 37 ± 0.5 °C.
-
Place the dosage form into the vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time points, withdraw aliquots of the medium for analysis. Replace the withdrawn volume with fresh medium.
-
Filter the samples promptly.
-
Analyze the drug concentration in the samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11]
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
2. Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[13][15][23]
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[13][15]
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (semi-permeable supports)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and analytical standards
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[14] TEER values should be within the acceptable range for the cell line (e.g., 300-500 Ω·cm²).[14] The permeability of a fluorescent marker like Lucifer Yellow can also be used to confirm monolayer integrity.[14]
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux Assessment):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Determine the concentration of the test compound in the collected samples using a sensitive analytical method like LC-MS/MS.[15]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the involvement of active efflux.[14]
-
3. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for an oral pharmacokinetic study.
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of an oleanane triterpenoid formulation after oral administration.
-
Animals: Male Sprague-Dawley rats are commonly used.[24]
-
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.
-
Dosing:
-
Fast the rats overnight before dosing.[24]
-
Administer the test formulation (e.g., suspension, solution) orally via gavage at a specific dose.
-
For determining absolute bioavailability, a separate group of animals will receive the drug via intravenous (IV) injection.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points. For oral administration, sampling should be more frequent around the expected Tmax (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[25] For IV administration, more samples should be taken at the earlier time points.[25]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Mandatory Visualizations
Caption: Challenges to Oleanane Triterpenoid Bioavailability.
Caption: Strategies to Overcome Poor Bioavailability.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Key Signaling Pathways Modulated by Oleanolic Acid.
References
- 1. Bioavailability and systemic transport of oleanolic acid in humans, formulated as a functional olive oil - Food & Function (RSC Publishing) DOI:10.1039/D3FO02725B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PlumX [plu.mx]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. viromii.com [viromii.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. agnopharma.com [agnopharma.com]
- 12. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Oleanolic acid suppresses the proliferation of human bladder cancer by Akt/mTOR/S6K and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Co-elution of Triterpenoids in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of triterpenoids. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guides & FAQs
Issue 1: Poor resolution and co-elution of triterpenoid (B12794562) isomers (e.g., oleanolic acid and ursolic acid).
Question: I am observing poor separation or complete co-elution of critical triterpenoid isomer pairs on my C18 column. What steps can I take to improve resolution?
Answer: The structural similarity of triterpenoid isomers, such as oleanolic and ursolic acids which often differ by the position of a single methyl group, makes their separation challenging.[1] Here are several strategies to enhance resolution:
-
Optimize Column Chemistry:
-
Switch to a C30 Column: C30 stationary phases offer better shape selectivity for structurally similar isomers compared to traditional C18 columns.[1][2] The longer carbon chains of C30 phases can provide greater interaction and discrimination between the subtle structural differences of triterpenoid isomers.
-
Consider Phenyl-Hexyl Columns: For certain triterpenoids, a phenyl-hexyl stationary phase can provide alternative selectivity due to pi-pi interactions.[3][4]
-
Evaluate Different Stationary Phases: Beyond C18 and C30, other stationary phases like those with biphenyl (B1667301) or amide chemistries can offer different selectivity and may resolve co-eluting peaks.[5][6]
-
-
Modify the Mobile Phase:
-
Adjust Solvent Strength: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation.[2][5]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity.[7][8] Methanol, being a protic solvent, can engage in different interactions with the analytes and stationary phase compared to the aprotic acetonitrile. Sometimes, a combination of both can provide optimal separation.[1]
-
Optimize pH: For acidic triterpenoids, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress ionization, leading to better peak shape and resolution.[2] It is generally recommended to work at a pH at least one unit away from the analyte's pKa.[2]
-
-
Adjust Temperature:
-
Lower the Column Temperature: Decreasing the column temperature (e.g., to 20°C) can sometimes enhance the resolution between closely eluting isomers, though it may lead to longer retention times and broader peaks.[2]
-
Increase the Column Temperature: Conversely, for some applications, increasing the temperature can improve efficiency and may be beneficial. The optimal temperature should be determined empirically.[2]
-
-
Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures with a wide range of polarities.[2][7][9]
Issue 2: My triterpenoid of interest lacks a strong chromophore, resulting in a poor signal-to-noise ratio with my UV detector.
Question: How can I improve the detection sensitivity for my triterpenoid analysis?
Answer: This is a common challenge as many triterpenoids do not possess significant UV absorption.[2][10] Consider the following approaches:
-
Low Wavelength Detection: Set the UV detector to a low wavelength, typically between 205-210 nm.[2][10] This can increase the response for some triterpenoids, but be aware that it may also lead to higher baseline noise due to solvent absorption. Using high-purity HPLC-grade solvents is crucial in this case.[2]
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile compounds like triterpenoids. Its response is independent of the optical properties of the analyte and it is compatible with gradient elution, often providing a more stable baseline than UV detection at low wavelengths.[2][11]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a response for any non-volatile analyte and can offer high sensitivity.[1][2]
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides high sensitivity and selectivity. It also offers valuable structural information for the identification of compounds.[2][12]
-
-
Chemical Derivatization: Introduce a chromophore or fluorophore into the triterpenoid structure through a chemical reaction to enhance its detectability by UV or fluorescence detectors.[2][13]
Issue 3: My chromatogram shows significant peak tailing and broadening for my triterpenoid peaks.
Question: What are the potential causes of poor peak shape and how can I resolve this?
Answer: Poor peak shape can be attributed to several factors, ranging from instrumental issues to chemical interactions.
-
Column-Related Issues:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting or tailing. Try diluting your sample.[2]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flushing the column or using a guard column can help.[2]
-
Active Sites on the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on triterpenoids, causing tailing. Using a well-end-capped column or adjusting the mobile phase pH can mitigate this.[2][14]
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Incompatible Injection Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Issue 4: I am observing shifts in retention times between injections.
Question: What could be causing this variability in my retention times?
Answer: Fluctuating retention times can compromise the reliability of your analysis. Common causes include:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase. For gradient elution, verify that the pumping system is mixing the solvents accurately.[2]
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[2]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a sequence.[2]
-
Temperature Fluctuations: Variations in the ambient temperature can affect solvent viscosity and, consequently, retention times. Using a column oven will provide a stable temperature environment.[2]
-
Pump Issues: Worn pump seals or check valves can lead to an inconsistent flow rate. Regular maintenance of the HPLC pump is crucial.[2]
Data Presentation: Chromatographic Conditions for Triterpenoid Separation
The following tables summarize typical chromatographic parameters for the separation of triterpenoids.
Table 1: HPLC Columns and Mobile Phases for Triterpenoid Analysis
| Triterpenoid(s) | Column Type | Column Dimensions | Mobile Phase | Reference |
| Oleanolic acid, Ursolic acid | C18 | 250 mm x 4.6 mm, 5 µm | Methanol/Water/Acetic Acid | [13] |
| α-amyrin, β-amyrin, Lupeol (B1675499) | C18 | - | Methanol/Water (94:6) | [15] |
| Arjunic acid, Maslinic acid, Betulinic acid, etc. | Kinetex C18 | 250 mm x 4.6 mm, 5.0 µm | Acetonitrile/THF (90:10) | [10] |
| Various Triterpenoids | C30 | - | Acetonitrile and Methanol | [1] |
| Triterpenoid Saponins (B1172615) | C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | [16] |
Table 2: Alternative Chromatographic Techniques for Triterpenoid Separation
| Technique | Key Advantages | Suitable for | Reference |
| Supercritical Fluid Chromatography (SFC) | Higher resolution, shorter analysis times | Isomer separation, chiral separations | [17][18] |
| Comprehensive 2D-LC (LCxLC) | Increased peak capacity for complex samples | Separation of phenolic compounds and triterpenoid saponins in complex extracts | [3][4] |
| High-Speed Counter-Current Chromatography (HSCCC) | No solid support, good for preparative separation | Purification of triterpene saponins | [11] |
| pH-Zone-Refining Counter-Current Chromatography | Efficient for preparative separation of acidic/basic compounds | Separation of isomeric pentacyclic triterpene acids | [19] |
Experimental Protocols
Protocol 1: HPLC Separation of α-amyrin, β-amyrin, and Lupeol
This protocol is adapted from a method for the separation of a mixture of these common triterpenoids.[15][20]
-
Sample Preparation:
-
Prepare standard solutions of α-amyrin, β-amyrin, and lupeol in methanol.
-
Dissolve the plant extract or sample in methanol and filter through a 0.45 µm syringe filter.[2]
-
-
HPLC Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Co-elution
Caption: A decision tree for systematically troubleshooting co-eluting peaks in triterpenoid chromatography.
Experimental Workflow for Method Development
Caption: A systematic workflow for developing a new chromatographic method for triterpenoid separation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation and characterization of phenolic compounds and triterpenoid saponins in licorice (Glycyrrhiza uralensis) using mobile phase-dependent reversed-phase×reversed-phase comprehensive two-dimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Fast separation of triterpenoid saponins using supercritical fluid chromatography coupled with single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 3-Hydroxy-12-oleanene-23,28-dioic acid (Ginsenoside Ro)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-Hydroxy-12-oleanene-23,28-dioic acid, commonly known as Ginsenoside Ro or Chikusetsusaponin V, in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Inconsistent or Low Recovery of the Analyte
-
Question: My quantitative analysis shows inconsistent and lower-than-expected concentrations of Ginsenoside Ro immediately after preparing the solution. What could be the cause?
-
Answer: This issue often stems from solubility problems or adsorption.
-
Verify Solubilization: this compound has limited solubility in aqueous buffers. For aqueous-based studies, ensure the compound is first fully dissolved in an organic co-solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer.
-
Check for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, the concentration may be too high for the chosen solvent system.
-
Material Adsorption: Saponins (B1172615) can sometimes adsorb to glass or plastic surfaces. Consider using silanized glassware or low-adsorption polypropylene (B1209903) containers, especially for low-concentration solutions.
-
pH of the Medium: Ensure the pH of your final solution is near neutral if not specifically studying pH effects. Highly alkaline conditions can cause rapid degradation.[1]
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Question: During my stability study, I am observing new peaks in my HPLC chromatogram that were not present at the initial time point. How can I identify the source of these peaks?
-
Answer: The appearance of new peaks strongly suggests degradation of the parent compound.
-
Identify the Stress Condition: Correlate the appearance of the new peaks with the specific stress condition being applied (e.g., heat, high pH, light exposure). This will help in identifying the degradation pathway.
-
Base-Catalyzed Hydrolysis: If you are working with alkaline solutions (pH > 7), the most likely degradation pathway is the hydrolysis of the ester bond at the C-28 position.[1][2] This will result in a primary degradation product known as zingibroside-R1.[1][2] This process is accelerated at higher temperatures.[1]
-
Acid-Catalyzed Hydrolysis: While Ginsenoside Ro is relatively stable in mild acid, strong acidic conditions may lead to the cleavage of the sugar moieties attached at the C-3 position, resulting in the aglycone (Oleanolic Acid) or partially deglycosylated products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound. A spectrally impure peak indicates the co-elution of a degradant. If using Mass Spectrometry (MS), you can identify degradants by their mass-to-charge ratio.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My HPLC analysis of Ginsenoside Ro is showing significant peak tailing. What are the common causes and solutions?
-
Answer: Peak tailing for saponins is a common issue and can be addressed by adjusting chromatographic conditions.
-
Mobile Phase pH: The two carboxylic acid groups in the molecule can interact with residual silanols on the HPLC column packing material, causing tailing. Adding a small amount of acid, such as 0.001% phosphoric acid or 0.1% formic acid, to the mobile phase can suppress this secondary interaction and significantly improve peak shape.[3]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: If the column has been used extensively, especially with complex matrices, it may become contaminated. Flush the column with a strong solvent (refer to the column manufacturer's instructions) or, if the problem persists, replace the column inlet frit or the entire column.[4]
-
Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and have a narrow internal diameter to minimize dead volume, which contributes to peak broadening.[5]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the recommended solvents and storage conditions for a stock solution of this compound?
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Answer: For long-term storage, the compound should be kept as a solid powder at -20°C, where it is stable for at least 3-4 years. Stock solutions should be prepared in high-purity organic solvents such as DMSO, ethanol, or methanol. These stock solutions are stable for up to one year when stored at -80°C or for one month at -20°C.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
-
Question 2: How stable is this compound in aqueous solutions?
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Answer: The compound has limited stability in aqueous solutions. It is recommended not to store aqueous solutions for more than one day. Degradation is particularly rapid under alkaline conditions due to hydrolysis.[1] For experiments in aqueous buffers (e.g., PBS), it is best to prepare the solution fresh from an organic stock solution immediately before use.
-
Question 3: What are the primary degradation pathways I should be aware of?
-
Answer: The most significant and well-documented degradation pathway is alkaline hydrolysis .[1][2][7] The ester linkage at the C-28 carboxyl group is susceptible to cleavage in basic conditions, yielding zingibroside-R1. Other potential pathways, inferred from studies on similar saponins, include acid hydrolysis (cleavage of sugar groups at C-3), thermal degradation at high temperatures, and potential photodegradation upon prolonged exposure to UV light.[8][9]
-
Question 4: What analytical technique is best suited for a stability-indicating study?
-
Answer: A stability-indicating method must be able to resolve the intact drug from its degradation products. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 203 nm, as saponins have poor UV chromophores) is the most common method.[3][10] For enhanced sensitivity and specificity, especially for identifying unknown degradants, coupling HPLC with a Mass Spectrometer (LC-MS) is highly recommended.[11]
Data Presentation
Table 1: Solubility Data for Ginsenoside Ro
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [6] |
| Ethanol | 100 mg/mL | [6] |
| Water | 100 mg/mL (Note: Stability is a concern) | [6] |
| Methanol | Soluble (Specific data not available) | |
Table 2: Summary of Stability Characteristics and Degradation under Forced Conditions
| Stress Condition | Expected Stability / Degradation Profile | Primary Degradation Product(s) | Reference |
|---|---|---|---|
| Acidic (e.g., 0.1 M HCl, 60°C) | Relatively stable compared to other ginsenosides (B1230088).[7] Prolonged exposure may cause slow hydrolysis of C-3 glycosidic bonds. | Partially or fully deglycosylated forms | [1][12] |
| Alkaline (e.g., 0.1 M NaOH, 60°C) | Unstable. Rapid degradation occurs. ~60% degradation observed in 1% Na₂CO₃ at 90°C for 6h.[7] | Zingibroside-R1 (from C-28 ester hydrolysis) | [1][2][7] |
| Oxidative (e.g., 3% H₂O₂, RT) | Specific data not available. Forced degradation studies should be performed to evaluate susceptibility. | Oxidized derivatives | N/A |
| Thermal (e.g., >80°C) | Susceptible to degradation at elevated temperatures over time.[8][9] | Isomers, deglycosylated or dehydrated products | [8][9] |
| Photolytic (ICH Q1B conditions) | Specific data not available. Forced degradation studies should be performed to evaluate light sensitivity. | Photodegradation products | N/A |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for subjecting a solution of this compound to forced degradation conditions.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the corresponding non-stressful medium (e.g., water for hydrolysis studies).
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Use 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock with water. Incubate at 80°C in a controlled oven, protected from light.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization/Quenching:
-
For acid/alkaline samples, neutralize with an equimolar amount of base/acid (e.g., 1 mL of 0.1 M NaOH for the acid sample).
-
For oxidative samples, the reaction can be quenched by adding a small amount of sodium bisulfite if necessary, though dilution prior to injection is often sufficient.
-
-
Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for an HPLC method capable of resolving the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
Mobile Phase A: Water with 0.001% Phosphoric Acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 80 20 25 40 60 30 40 60 35 80 20 | 40 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 203 nm.[3]
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for a forced degradation stability study.
Caption: Primary degradation pathway of Ginsenoside Ro under alkaline conditions.
References
- 1. Study on Transformation of Ginsenosides in Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Stability of angiogenic agents, ginsenoside Rg1 and Re, isolated from Panax ginseng: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Re as a Probe for Evaluating the Catalytic Potential of Microcrystalline Cellulose for the Degradation of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3-Hydroxy-12-oleanene-23,28-dioic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Hydroxy-12-oleanene-23,28-dioic acid during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | 1. Hygroscopicity: The compound may have absorbed moisture from the air. 2. Degradation: Exposure to light, high temperatures, or reactive atmospheric components. | 1. Store in a tightly sealed container with a desiccant. 2. Store in a dark, cool, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased purity or presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Hydrolysis: Breakdown of the molecule due to reaction with water, especially if stored in a non-anhydrous solvent or exposed to humidity. 2. Oxidation: Reaction with atmospheric oxygen. The double bond at C12-C13 and the hydroxyl group at C3 are potential sites for oxidation. 3. Photodegradation: Exposure to UV or visible light can induce degradation. | 1. Ensure the compound is stored in a dry, solid state. If in solution, use anhydrous solvents and store under inert gas. 2. Store under an inert atmosphere and protect from light. Consider adding an antioxidant if compatible with the intended application. 3. Store in an amber vial or a light-blocking container. |
| Inconsistent experimental results | 1. Non-uniform degradation: Inconsistent storage conditions across different aliquots of the compound. 2. Contamination: Introduction of impurities during handling that may catalyze degradation. | 1. Aliquot the compound upon receipt into smaller, single-use containers to avoid repeated freeze-thaw cycles and exposure to the atmosphere. 2. Use clean, dry spatulas and glassware. Avoid introducing any potential contaminants. |
| Poor solubility after storage | Formation of insoluble degradation products or polymers. | Re-purify the compound if necessary. For future prevention, adhere strictly to recommended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at -20°C, preferably under an inert atmosphere such as argon or nitrogen. A desiccant should be included to minimize moisture exposure, as the compound may be hygroscopic.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. If storage in solution is necessary, use a dry, aprotic solvent. It is recommended to prepare fresh solutions for each experiment. For short-term storage, keep the solution at -20°C in a tightly sealed vial, protected from light, and preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and related pentacyclic triterpenoids, the primary degradation pathways are likely to be:
-
Oxidation: The allylic C-H bonds adjacent to the C12-C13 double bond and the secondary hydroxyl group at C3 are susceptible to oxidation. This can lead to the formation of ketones, epoxides, or other oxidation products.
-
Hydrolysis: While the core structure is not readily hydrolyzed, if the compound is in a formulation with ester or amide linkages, these can be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: The double bond can be susceptible to photo-oxidation or isomerization upon exposure to light.
Q4: How can I assess the stability of my sample of this compound?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. You can perform a forced degradation study to identify potential degradation products and validate that your analytical method can separate them from the parent compound.
Q5: What is a forced degradation study?
A5: A forced degradation study involves intentionally exposing the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and pathways and is crucial for developing a stability-indicating analytical method. Typical stress conditions include exposure to acid, base, oxidation, heat, and light.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with UV/Vis or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a non-stressed control sample, by a validated HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Ensure that the analytical method provides adequate separation between the parent peak and all degradation product peaks.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | Long-term (> 1 year) |
| Solid | 2-8°C | Desiccated | Dark (Amber Vial) | Short-term (up to 6 months) |
| Solution | -20°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | Short-term (days to weeks, solvent dependent) |
Table 2: Example Data from a Forced Degradation Study of a Structurally Similar Triterpenoid
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 5-10% | Hydrolysis products (if applicable) |
| 0.1 M NaOH | 24 hours | 60°C | 10-15% | Hydrolysis products, potential epimerization |
| 3% H₂O₂ | 24 hours | Room Temp | 15-20% | Oxidation products (e.g., ketones, epoxides) |
| Heat (Solid) | 48 hours | 80°C | < 5% | Minor thermal decomposition products |
| Photolytic | 1.2 million lux hours | Room Temp | 5-10% | Photo-oxidation or isomeric products |
Note: This data is illustrative and based on typical results for related compounds. Actual degradation will vary.
Visualizations
Technical Support Center: Scaling Up the Purification of 3-Hydroxy-12-oleanene-23,28-dioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale purification of 3-Hydroxy-12-oleanene-23,28-dioic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the extraction of this compound?
A1: this compound is a triterpenoid (B12794562) that can be isolated from various plant sources, with Tripterygium wilfordii being a notable example.[1][2][3] For scalable purification, a well-characterized, high-content plant source is recommended.
Q2: What are the general solubility characteristics of this compound?
A2: This compound is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972).[4] It is practically insoluble in water.[5] This solubility profile is crucial for selecting appropriate extraction and chromatography solvents.
Q3: What are the most common chromatographic methods for purifying this compound?
A3: Common methods for purifying triterpenoids like this compound include silica (B1680970) gel column chromatography, reversed-phase (C18) chromatography, and macroporous resin chromatography.[6][7][8] For high-purity final products, preparative High-Performance Liquid Chromatography (HPLC) is often employed.
Q4: How can I improve the yield of the target compound during extraction?
A4: Low yields can be due to several factors, including the quality of the plant material and the extraction method.[6] To enhance yield, consider optimizing extraction parameters such as solvent-to-material ratio, extraction time, and temperature. Ultrasound-assisted extraction (UAE) has been shown to be more efficient than traditional maceration for some triterpenoids.[6] Maceration with aqueous ethanol (B145695) (70-95%) is a widely used and effective technique for oleanane (B1240867) triterpenes.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Column Chromatography | Co-elution of structurally similar triterpenoids (e.g., ursane (B1242777) isomers). | - Optimize the mobile phase by systematically varying the solvent ratios. - Consider using a different stationary phase, such as C18 reversed-phase silica gel. - For isomers, coordination chromatography by adding agents like cyclodextrins to the mobile phase may improve resolution.[9] |
| Significant Peak Tailing in Silica Gel Chromatography | The compound is polar and interacts strongly with the acidic silica surface. | - Add a small amount of a modifier to the mobile phase, such as acetic acid or formic acid (0.1-2.0%), to suppress the ionization of the carboxylic acid groups.[6][10] - If the compound is base-sensitive, triethylamine (B128534) (0.1-2.0%) can be used.[10] |
| Crude Extract is Highly Viscous and Difficult to Handle | Co-extraction of polysaccharides. | - Perform a pre-extraction with a non-polar solvent to remove some interfering compounds. - Employ liquid-liquid partitioning. After initial extraction, dissolve the extract in water and partition with a solvent like ethyl acetate to separate the triterpenoids from water-soluble polysaccharides. |
| Compound Stays at the Baseline During TLC/Column Chromatography | The mobile phase is not polar enough to elute the compound. | - Increase the polarity of the mobile phase. For example, in a chloroform-methanol system, gradually increase the percentage of methanol.[6] - For very polar compounds, consider using reversed-phase chromatography where a less polar mobile phase will increase elution.[10] |
| Compound Precipitates on the Column During Loading | The sample was loaded in a solvent in which it is not fully soluble in the initial mobile phase. | - Ensure the sample is fully dissolved in the initial mobile phase before loading. - Use a dry loading method: dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load it onto the column.[6][11] |
| Difficulty in Obtaining Crystals of the Final Product | Improper solvent selection, concentration, or temperature. | - Experiment with different crystallization techniques such as slow evaporation, solvent layering, and vapor diffusion.[12] - Test a range of solvents and solvent mixtures. - Seeding with a previously obtained crystal can initiate crystallization.[12] |
Experimental Protocols
Extraction and Initial Fractionation
This protocol outlines a general procedure for obtaining a crude extract enriched in this compound.
-
Extraction:
-
Air-dry and powder the plant material (e.g., Tripterygium wilfordii).
-
Macerate the powdered material in 70-95% ethanol at room temperature with occasional stirring for 24-48 hours. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform successive extractions with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate.
-
The ethyl acetate fraction is likely to be enriched with this compound. Concentrate this fraction to dryness.
-
Purification by Silica Gel Column Chromatography
This step aims to separate the target compound from other components in the enriched fraction.
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane or chloroform).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.[11]
-
Dry Loading: Dissolve the extract in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[6][11]
-
-
Elution:
-
Begin elution with a solvent system of low polarity (e.g., chloroform:methanol, 98:2 v/v).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of methanol.
-
Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:acetic acid, 95:5:0.5 v/v/v).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the pure compound.
-
Final Purification by Crystallization
-
Dissolve the combined, purified fractions in a minimal amount of a hot solvent in which the compound is soluble (e.g., acetone or ethyl acetate).
-
Slowly add a non-solvent (a solvent in which the compound is poorly soluble, e.g., n-hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold non-solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Triterpenoid Purification
| Chromatography Type | Stationary Phase | Typical Mobile Phase (Gradient Elution) | Notes |
| Normal Phase | Silica Gel | Chloroform-Methanol | Start with a high chloroform ratio and gradually increase methanol. |
| Normal Phase | Silica Gel | n-Hexane-Ethyl Acetate | Start with a high n-hexane ratio and gradually increase ethyl acetate. |
| Reversed Phase | C18 Silica Gel | Methanol-Water or Acetonitrile-Water | Start with a higher water ratio and gradually increase the organic solvent. |
Table 2: Purity and Yield Estimates at Different Purification Stages (Illustrative)
| Purification Stage | Typical Yield Range (%) | Typical Purity Range (%) |
| Crude Ethanol Extract | 10 - 20 | 1 - 5 |
| Ethyl Acetate Fraction | 2 - 5 | 10 - 30 |
| Silica Gel Chromatography Pool | 0.5 - 2 | 80 - 95 |
| After Crystallization | 0.2 - 1 | > 98 |
Note: These values are illustrative and can vary significantly depending on the starting material and experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Buy this compound | 226562-47-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxapress.com [maxapress.com]
- 8. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. unifr.ch [unifr.ch]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Triterpenoid Diacids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of triterpenoid (B12794562) diacids.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of triterpenoid diacids, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent: The sample solvent is significantly stronger than the initial mobile phase. | Reconstitute the dried extract in a solvent that is weaker than or matches the initial mobile phase composition. | |
| Secondary Interactions: Analyte interacting with active sites on the column. | Add a mobile phase modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if the issue persists. | |
| Column Contamination or Void: Buildup of matrix components on the column frit or head, or a void has formed. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1] | |
| Low Signal Intensity or No Peak Detected | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the triterpenoid diacids. | Improve sample preparation to remove interfering substances (e.g., phospholipids). Optimize chromatographic conditions to separate the analytes from the matrix interferences.[2] |
| Suboptimal MS Source Conditions: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) are not ideal for the analytes. | Optimize source parameters using a standard solution of the triterpenoid diacid. | |
| Inefficient Fragmentation (in MS/MS): Pentacyclic triterpenoids can be difficult to fragment efficiently. | Optimize collision energy to ensure the generation of stable and abundant product ions for multiple reaction monitoring (MRM). | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples. | Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in matrix effects.[3] |
| Inconsistent Sample Preparation: Variability in the extraction procedure leads to differing recoveries and matrix effects. | Ensure consistent execution of the sample preparation protocol. Consider automating the sample preparation process if possible. | |
| Mobile Phase Instability: Changes in mobile phase composition or pH over time. | Prepare fresh mobile phase daily. Use high-quality solvents and additives.[4] | |
| High Background Noise | Contamination: Contaminants from the sample matrix, solvents, or the LC-MS system itself. | Use high-purity solvents and reagents. Implement a thorough cleaning protocol for the LC system and mass spectrometer.[5] |
| Column Bleed: The stationary phase of the column is degrading and releasing material. | Use a high-quality, stable LC column. Ensure the mobile phase pH is within the recommended range for the column. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of triterpenoid diacids?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of triterpenoid diacids. Common interferences in biological matrices like plasma include phospholipids, salts, and endogenous metabolites.[2]
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What are the most effective strategies for mitigating matrix effects for triterpenoid diacids?
A3: A multi-faceted approach is often the most effective:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[3]
-
Chromatographic Separation: Optimizing the LC method to separate triterpenoid diacids from co-eluting matrix components is crucial.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Q4: Which sample preparation technique is best for triterpenoid diacids in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A4: While PPT is the simplest method, it is often the least effective at removing matrix components, leading to significant ion suppression. LLE can be more effective than PPT, but the recovery of polar analytes can be low. SPE, particularly with mixed-mode or polymeric sorbents, generally provides the cleanest extracts and the most significant reduction in matrix effects.[3]
Q5: Can the choice of mobile phase additives influence matrix effects?
A5: Yes, mobile phase additives can significantly impact ionization efficiency and peak shape. For triterpenoid diacids, which are acidic, using a mobile phase with a low pH (e.g., containing formic acid or acetic acid) can improve chromatographic retention and peak shape. Additives like ammonium formate or ammonium acetate (B1210297) can also aid in the formation of specific adducts, potentially improving signal intensity and consistency.[6][7] However, some additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression in ESI-MS.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the LC-MS analysis of triterpenoid acids, providing insights into the effectiveness of different sample preparation and analytical methods.
Table 1: Recovery and Precision of Triterpenoid Acids from Human Plasma using Supported Liquid Extraction (SLE)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV, n=14) | Inter-day Precision (%CV, n=14) | Accuracy (%) | Recovery (%) |
| Ursolic Acid | 3 | 9.9 | 5.2 | 95-101 | 70-115 |
| 30 | 4.3 | 7.8 | 95-101 | 70-115 | |
| 80 | 5.5 | 9.4 | 95-101 | 70-115 | |
| Oleanolic Acid | 3 | 4.1 | 5.9 | 97-103 | 70-115 |
| 30 | 2.6 | 8.2 | 97-103 | 70-115 | |
| 80 | 3.8 | 12.2 | 97-103 | 70-115 | |
| Data adapted from a study on the quantification of ursolic and oleanolic acid in human plasma.[9] |
Table 2: Recovery of Maslinic Acid from Rat Plasma using Liquid-Liquid Extraction
| Analyte | Recovery (%) |
| Maslinic Acid | 99.0 ± 0.9 |
| Data from a study on the determination of maslinic acid in rat plasma.[10] |
Experimental Protocols
1. Protein Precipitation for Corosolic Acid in Rat Plasma
This protocol is adapted from a method for the determination of corosolic acid in rat plasma.[6][7]
-
Sample Preparation:
-
To a 75 µL aliquot of rat plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS) solution (e.g., testosterone (B1683101) acetate in methanol).
-
Add 200 µL of methanol (B129727) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
-
2. Supported Liquid Extraction (SLE) for Ursolic and Oleanolic Acid in Human Plasma
This protocol is based on a method for the quantification of ursolic and oleanolic acid in human plasma.[9]
-
Sample Preparation:
-
To 0.5 mL of human plasma, add the internal standard (e.g., betulinic acid).
-
Load the sample onto a supported liquid extraction plate or cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of triterpenoid diacids.
Caption: Key strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. pjps.pk [pjps.pk]
- 7. Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry determination in plasma of maslinic acid, a bioactive compound from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of Triterpenoid Diacids: Oleanolic Acid, Ursolic Acid, and Glycyrrhetinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of three prominent triterpenoid (B12794562) diacids: oleanolic acid, ursolic acid, and glycyrrhetinic acid. Triterpenoids, natural compounds found in a variety of plants, are increasingly recognized for their therapeutic potential. This document summarizes their performance based on experimental data, details the methodologies of key assays, and visualizes their mechanisms of action on crucial inflammatory signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of oleanolic acid, ursolic acid, and glycyrrhetinic acid has been evaluated in numerous studies. The following table summarizes key quantitative data from comparative in vitro and in vivo experiments.
| Compound | Assay | Model System | Key Parameter | IC50 / Inhibition % | Reference |
| Oleanolic Acid | NO Production | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide | Reduced production by 30.0% at 10 µM | [1] |
| PGE2 Production | LPS-stimulated RAW 264.7 cells | Inhibition of Prostaglandin E2 | Reduced production by 42.8% at 10 µM | [1] | |
| TNF-α Production | MTB-infected J774 A.1 macrophages | Induction of TNF-α | High levels induced at 48h (0.625 & 2.5 µg/mL) | [2] | |
| Ursolic Acid | NO Production | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide | Reduced production by 37.3% at 10 µM | [1] |
| PGE2 Production | LPS-stimulated RAW 264.7 cells | Inhibition of Prostaglandin E2 | Reduced production by 28.4% at 10 µM | [1] | |
| IL-2 Production | PMA/PHA-induced Jurkat cells | Inhibition of Interleukin-2 | IC50 of 32.5 µM | [3] | |
| TNF-α Production | PMA/PHA-induced Jurkat cells | Inhibition of TNF-α | Significantly inhibited at concentrations >32.5 µM | [3] | |
| TNF-α Production | MTB-infected J774 A.1 macrophages | Induction of TNF-α | High levels induced at 24h (0.625 & 2.5 µg/mL) | [2] | |
| Glycyrrhetinic Acid | NF-κB Activity | TNF-α-induced HepG2 cells | Inhibition of NF-κB | Concentration-dependent attenuation | [4] |
| iNOS Expression | TNF-α-induced rat primary hepatocytes | Inhibition of iNOS | Reduced expression | [4] | |
| NO Production | TNF-α-induced rat primary hepatocytes | Inhibition of Nitric Oxide | Reduced production | [4] |
Mechanisms of Anti-inflammatory Action
Oleanolic acid, ursolic acid, and glycyrrhetinic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Oleanolic Acid: Studies have shown that oleanolic acid can inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit. Some derivatives of oleanolic acid have been shown to directly interact with and suppress the activity of the IKKα/β complex.[5]
Ursolic Acid: Ursolic acid also inhibits the NF-κB pathway, and some of its derivatives have been shown to increase the levels of IκB-α, thereby preventing the translocation of NF-κB to the nucleus.[6]
Glycyrrhetinic Acid: Glycyrrhetinic acid has been demonstrated to suppress NF-κB activation by inhibiting the phosphorylation of IκBα and the subsequent translocation of the p65 subunit to the nucleus.[4]
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates inflammation. It consists of several parallel kinase cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by upstream signals leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
Oleanolic Acid: Oleanolic acid has been shown to suppress the MAPK/ERK signaling pathway.[7] Its acetate (B1210297) derivative has been found to decrease the activation of both NF-κB and MAPK signaling upon TLR3 agonist stimulation.[5]
Ursolic Acid: Ursolic acid has been reported to inhibit the proliferation of cancer cells by suppressing the phosphorylation of EGFR, ERK1/2, p38 MAPK, and JNK.[8] In leukemic T-cells, the inhibition of IL-2 and TNF-α production by ursolic acid was found to involve the JNK pathway but not the ERK pathway.[3]
Glycyrrhetinic Acid: Glycyrrhizic acid, a precursor to glycyrrhetinic acid, has been shown to significantly inhibit the TPA-mediated activation of ERK1/2 and p38 MAPK.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening the anti-inflammatory potential of compounds.
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Oleanolic Acid, Ursolic Acid, Glycyrrhetinic Acid)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. A vehicle control (no compound, with LPS) and a negative control (no compound, no LPS) should be included.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100%.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined from a dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the ability of a test compound to reduce paw edema induced by the injection of carrageenan in rats.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Test compounds (Oleanolic Acid, Ursolic Acid, Glycyrrhetinic Acid)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for test compounds (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [1 - (Mean paw volume increase in treated group / Mean paw volume increase in control group)] x 100%.
-
Conclusion
Oleanolic acid, ursolic acid, and glycyrrhetinic acid are potent anti-inflammatory agents that act through the modulation of the NF-κB and MAPK signaling pathways. While all three compounds demonstrate significant activity, the available data suggests subtle differences in their potency and specific molecular targets. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential for the development of novel anti-inflammatory drugs.
References
- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Activation by Ursolic and Oleanolic Acids during Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic Acid Induces Apoptosis Through Mitochondrial Intrinsic Pathway and Suppression of ERK1/2 MAPK in HeLa Cells [jstage.jst.go.jp]
- 8. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validating the Effect of 3-Hydroxy-12-oleanene-23,28-dioic Acid on NF-κB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the natural triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from the structurally similar compound, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), to infer its likely mechanism of action.[1] The performance of this compound is objectively compared with other well-characterized natural NF-κB inhibitors, supported by experimental data. Detailed methodologies for key validation experiments are also provided to facilitate further research and validation.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the available quantitative data for this compound's surrogate (HLEDA) and alternative natural compounds that have been experimentally validated as NF-κB inhibitors.
| Compound | Class | Target in NF-κB Pathway | IC50 (NF-κB Inhibition) | Cell Line/System | Assay Method |
| This compound | Triterpenoid | Likely inhibits IκBα phosphorylation and degradation. | Data not available | - | - |
| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | Triterpenoid | Inhibits IκBα phosphorylation and degradation. | Not specified | RAW264.7 macrophages | Western Blot |
| Parthenolide | Sesquiterpene Lactone | Inhibits IKKβ, preventing IκBα phosphorylation. | ~5 µM | Jurkat T cells | EMSA |
| Celastrol | Triterpenoid | Directly inhibits IKKβ. | 0.5-1 µM | Various cancer cell lines | Luciferase Reporter Assay |
| Quercetin | Flavonoid | Inhibits IKKβ and downstream p65 activity. | 10-50 µM | Various cell lines | Western Blot, Luciferase Assay |
Note: The inhibitory mechanism for this compound is inferred from the experimental evidence available for the structurally similar compound HLEDA.[1] Further direct experimental validation is required to confirm this mechanism and determine its IC50 value.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound and its alternatives.
Caption: General experimental workflow for validating the inhibitory effect of compounds on the NF-κB pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the effect of compounds on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to treatment with the test compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
Following transfection, treat the cells with varying concentrations of this compound or alternative inhibitors for a predetermined duration.
-
Induce NF-κB activation by stimulating the cells with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation
Objective: To determine the effect of the test compound on the phosphorylation and subsequent degradation of IκBα, a key regulatory step in the canonical NF-κB pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW264.7 macrophages) and treat them with the test compound at various concentrations, followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate it with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of p-IκBα and total IκBα to the loading control. A decrease in p-IκBα and total IκBα levels upon stimulation, and the reversal of this effect by the test compound, indicates inhibition of the NF-κB pathway.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA-binding activity of NF-κB and the effect of the test compound on this activity.
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with the test compound and then stimulate them with an NF-κB activator.
-
Isolate the nuclear proteins from the cells using a nuclear extraction kit.
-
-
Probe Labeling and Binding Reaction:
-
Synthesize and label a double-stranded DNA oligonucleotide containing the consensus NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the test compound indicates inhibition of NF-κB DNA binding.
-
This guide provides a framework for the validation of this compound's effect on the NF-κB pathway. The provided experimental protocols can be adapted for further investigation and direct quantification of this compound's inhibitory potential.
References
Structure-Activity Relationship of 3-Hydroxy-12-oleanene-23,28-dioic Acid Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with diverse biological activities. The information is intended for researchers, scientists, and drug development professionals.
Overview of Biological Activities
This compound and its analogs, belonging to the oleanane (B1240867) class of triterpenoids, have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antibacterial activities.[] The core structure of these molecules presents multiple sites for chemical modification, primarily at the C-3 hydroxyl group and the C-28 carboxylic acid group, allowing for the generation of diverse analogs with potentially enhanced potency and selectivity.
Comparative Biological Data
The following tables summarize the in vitro biological activities of various oleanolic acid analogs, which share the same pentacyclic core as this compound and provide valuable insights into the SAR of this class of compounds. Modifications at the C-3 and C-28 positions significantly influence their biological effects.
Cytotoxic Activity
The cytotoxicity of oleanolic acid analogs has been evaluated against various cancer cell lines. The data suggests that modifications at both the C-3 and C-28 positions are crucial for activity. Esterification of the C-3 hydroxyl group and the presence of a free carboxylic acid at C-28 are generally associated with increased cytotoxicity.[2]
| Compound/Analog | Modification | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | Parent Compound | HepG2 2.2.15 | >50 | [2] |
| Analog 1 | 3-O-acetyl | HepG2 2.2.15 | 6.5 | [2] |
| Analog 2 | 3-O-acetyl, C-28 amide | HepG2 2.2.15 | 5.3 | [2] |
| Analog 3 | C-28 anhydride | HepG2 2.2.15 | >50 | [2] |
| CDDO | Synthetic analog | Multiple | 0.001-1 | [3] |
Note: CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid) is a highly potent synthetic analog, demonstrating that modifications to the A and C rings can dramatically enhance cytotoxic activity.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of these analogs is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect is frequently mediated through the inhibition of the NF-κB signaling pathway.[4]
| Compound/Analog | Modification | Assay | IC50 (µM) | Reference |
| This compound | Parent Compound | NO production in BV2 microglia | Moderate Inhibition | [] |
| Oleanolic Acid Derivative | C-2, C-3, C-28 modified | NO production in RAW 264.7 | 8.28 - 40.74 | [5] |
Antibacterial Activity
The antibacterial activity is typically determined by the minimum inhibitory concentration (MIC). The presence of both a hydroxyl group at C-3 and a carboxylic acid group at C-28 appears to be important for antibacterial efficacy.
| Compound/Analog | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Oleanolic Acid | Parent Compound | Enterococcus faecalis | 128 | [] |
| Oleanolic Acid | Parent Compound | Staphylococcus aureus | 512 | [] |
| Oleanolic Acid Polyamine Conjugate | C-28 amide | Staphylococcus aureus | 3.125 - 200 | [6] |
| Oleanolic Acid Polyamine Conjugate | C-28 amide | Escherichia coli | 6.25 - 200 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plate is incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many oleanane triterpenoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).
Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoid analogs.
General Experimental Workflow for SAR Studies
The structure-activity relationship of novel analogs is typically investigated through a systematic workflow involving synthesis, purification, characterization, and subsequent biological evaluation.
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel analogs.
References
- 2. mdpi.com [mdpi.com]
- 3. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Oleanane vs. Ursane Triterpenoids: A Comparative Analysis of Structure, Bioactivity, and Mechanisms
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of oleanane (B1240867) and ursane-type triterpenoids, focusing on their structural nuances, biological activities, and underlying molecular mechanisms. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways.
Oleanane and ursane-type pentacyclic triterpenoids are isomeric natural compounds ubiquitously found in the plant kingdom. Predominantly represented by oleanolic acid (OA) and ursolic acid (UA), respectively, these molecules have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant effects. Despite their striking structural similarity, a subtle difference in the position of a single methyl group on the E-ring gives rise to distinct biological activities and potencies. This guide provides a detailed comparative analysis of these two important classes of triterpenoids, supported by experimental data and mechanistic insights.
Structural and Physicochemical Properties
Oleanolic acid and ursolic acid are isomers, with the key structural difference being the location of two methyl groups on the E-ring. In oleanolic acid (an oleanane-type triterpenoid), both methyl groups are at the C-20 position. In contrast, in ursolic acid (an ursane-type triterpenoid), one methyl group is at the C-19 position and the other is at the C-20 position.[1] This minor stereochemical variation can influence how these molecules interact with biological targets, leading to differences in their pharmacological profiles.[2]
Comparative Biological Activity: A Quantitative Overview
The subtle structural divergence between oleanane and ursane-type triterpenoids translates into measurable differences in their biological efficacy. The following tables summarize quantitative data from various studies, comparing the cytotoxic, anti-inflammatory, and antioxidant activities of oleanolic acid and ursolic acid.
Cytotoxicity Data
| Cell Line | Compound | IC50 Value (µM) | Reference |
| HCT15 (Human Colon Carcinoma) | Ursolic Acid | 30 | [3] |
| HCT15 (Human Colon Carcinoma) | Oleanolic Acid | 60 | [3] |
| A549 (Human Lung Carcinoma) | Oleanolic Acid | ~40 (at 40µM, ~60% inhibition) | [4] |
| HepG2 (Human Hepatoma) | Oleanolic Acid | > 32 | [5] |
| Caco-2 (Human Colorectal Adenocarcinoma) | Oleanolic Acid | > 32 | [5] |
| Y-79 (Human Retinoblastoma) | Oleanolic Acid | < 32 | [5] |
Table 1: Comparative cytotoxic activity of oleanolic acid and ursolic acid against various cancer cell lines.
Anti-inflammatory and Antioxidant Activity
| Assay | Compound | Activity/IC50 | Reference |
| Superoxide Anion Scavenging (at 10 µM) | Oleanolic Acid | 50.5% inhibition | [6] |
| Superoxide Anion Scavenging (at 10 µM) | Ursolic Acid | 33.5% inhibition | [6] |
| Chelating Effect on Ferrous Ions (at 10 µM) | Oleanolic Acid | 21.3% inhibition | [6] |
| Chelating Effect on Ferrous Ions (at 10 µM) | Ursolic Acid | 34.2% inhibition | [6] |
| Xanthine Oxidase Inhibition (at 10 µM) | Oleanolic Acid | 48.6% inhibition | [6] |
| Xanthine Oxidase Inhibition (at 10 µM) | Ursolic Acid | 37.4% inhibition | [6] |
| DPPH Radical Scavenging (IC50) | Ursolic Acid | 2.08 µg/mL | [7] |
| Ferric Reducing Antioxidant Power (FRAP) (IC50) | Ursolic Acid | 0.75 µg/mL | [7] |
Table 2: Comparative anti-inflammatory and antioxidant activities of oleanolic acid and ursolic acid.
Mechanistic Insights: Signaling Pathways
Oleanane and ursane-type triterpenoids exert their biological effects by modulating a multitude of cellular signaling pathways.
Anti-inflammatory Signaling
Both oleanolic acid and ursolic acid have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9] Oleanolic acid, in particular, has been demonstrated to regulate MAPK and PI3K/Akt signaling pathways to exert its anti-inflammatory effects.[1]
Anti-cancer Signaling
Ursolic acid has been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of multiple signaling pathways, including Akt/ERK and COX-2/PGE2, and by affecting the p300/NF-κB/CREB2 axis.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of oleanane and ursane-type triterpenoids on cancer cell lines.
Materials:
-
Cell line of interest (e.g., HCT15)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Oleanolic acid and Ursolic acid stock solutions (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid (B12794562) stock solutions in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is used to evaluate the anti-inflammatory activity of the triterpenoids.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Oleanolic acid and Ursolic acid suspensions (e.g., in 0.5% carboxymethylcellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (oleanolic acid or ursolic acid) or the reference drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: The increase in paw volume is calculated as the percentage of swelling in the treated groups relative to the control group. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The comparative analysis of oleanane and ursane-type triterpenoids reveals that despite their isomeric nature, subtle structural differences lead to notable variations in their biological activities. While ursolic acid appears to exhibit stronger cytotoxic effects against certain cancer cell lines, oleanolic acid may possess superior antioxidant properties in some contexts. Both compound classes demonstrate significant anti-inflammatory potential through the modulation of key signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry, paving the way for further investigation and development of these promising therapeutic agents.
References
- 1. inotiv.com [inotiv.com]
- 2. Oleanolic acid and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid and Oleanolic Acid: Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 3-Hydroxy-12-oleanene-23,28-dioic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient is a critical step in the research and development pipeline. This guide provides an objective comparison of modern analytical techniques for confirming the purity of synthesized 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The comparison includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and qNMR for the analysis of triterpenoids, based on data from studies on structurally related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, with detection by UV, ELSD, or CAD. | Separation by HPLC followed by mass-based detection and fragmentation. | Intrinsic quantitative nature of NMR signal intensity relative to a certified reference material. |
| Selectivity | Good, but can be limited for isomeric or structurally similar impurities. | Excellent, provides mass-to-charge ratio and fragmentation patterns for definitive identification. | Excellent for distinguishing structurally different molecules. Can quantify isomers if distinct signals are present. |
| Sensitivity | Moderate. LODs for oleanolic acid reported in the range of 50-135 ng on-column (UV) and <1 ng on-column (CAD). | Very high. LLOQ for a cyanoenone triterpenoid reported at 3.00 ng/g in tissue homogenate.[1] | Lower than chromatographic methods. Requires milligram quantities of sample. |
| Quantification | Requires a reference standard for each compound to be quantified. | Requires a stable isotope-labeled internal standard for best accuracy. | Can provide absolute purity without a specific reference standard for each impurity (the "100% qNMR method").[2] |
| Throughput | High. | High. | Lower, as longer acquisition times may be needed for high precision. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Primary Use in Purity Analysis | Routine quality control, determination of known impurities. | Identification and quantification of unknown impurities, trace-level analysis. | Absolute purity determination, structural confirmation of impurities. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of purity assessments. Below are representative protocols for HPLC, LC-MS/MS, and qNMR analysis of oleanane-type triterpenoids.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a validated method for the analysis of oleanolic acid.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in a suitable solvent such as methanol (B129727) or a mixture of methanol and chloroform (B151607) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards of those impurities are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method developed for a semisynthetic cyanoenone triterpenoid.[1]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient starts at 40% B, increases to 80% B in 1 minute, and then to 95% B in 3 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties. For this compound, negative ion mode is likely to be effective due to the two carboxylic acid groups.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in the initial mobile phase composition.
-
Purity Analysis: The high selectivity of LC-MS/MS allows for the detection and quantification of impurities even at very low levels. Purity is assessed by identifying and quantifying any additional peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general workflow for purity determination by ¹H-qNMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Sample Preparation:
-
An accurately weighed amount of the synthesized this compound (e.g., 10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of pyridine-d₅ for solubility).
-
An accurately weighed amount of a certified internal standard with a known purity is added to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid, dimethyl sulfone).
-
-
NMR Data Acquisition:
-
A quantitative ¹H NMR spectrum is acquired with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
-
A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
-
-
Data Processing: The spectrum is carefully phased and baseline corrected. The signals for the analyte and the internal standard are integrated.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for purity determination using the described analytical techniques.
Caption: Workflow for Purity Determination by HPLC.
Caption: Workflow for Purity Confirmation by LC-MS/MS.
Caption: Workflow for Absolute Purity Determination by qNMR.
Conclusion
Confirming the purity of synthesized this compound requires a robust analytical strategy. While HPLC is a reliable and widely accessible technique for routine purity checks, its reliance on reference standards for accurate quantification of impurities can be a limitation. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for identifying and quantifying unknown or trace-level impurities. For the definitive determination of absolute purity, qNMR stands out as a powerful, albeit less sensitive, technique that does not require individual impurity standards. A comprehensive approach to purity confirmation may involve the use of HPLC for routine analysis, with orthogonal verification by LC-MS/MS and/or qNMR to provide the highest level of confidence in the quality of the synthesized compound.
References
in vivo efficacy of 3-Hydroxy-12-oleanene-23,28-dioic acid compared to known drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring triterpenoid, against established drugs in the therapeutic areas of gastric protection, inflammation, and cancer. Due to the limited availability of direct comparative in vivo studies in publicly accessible literature, this guide synthesizes available data to offer a qualitative and, where possible, indirect quantitative comparison.
Data Presentation: Comparative Efficacy
The following tables summarize the available in vivo efficacy data for this compound and its comparator drugs. It is important to note that the data for this compound is limited, and direct head-to-head quantitative comparisons are often not available.
Table 1: Comparison of Anti-Ulcer Efficacy
| Compound | Animal Model | Dosage | Efficacy | Source |
| This compound | Rat (Indomethacin-induced, Pyloric ligation-induced, Absolute alcohol-induced) | 50-100 mg/kg | Described as "similar to those of carbenoxolone". No quantitative data available. | [1] |
| Carbenoxolone | Rat | 50-100 mg/kg (assumed for comparison) | No direct preclinical data for comparison in the same models was found. | - |
Table 2: Comparison of Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosage | Efficacy (% Inhibition of Paw Edema) | Source |
| This compound | Carrageenan-induced paw edema in rats | Not Available | Data not available in searched literature. | - |
| Indomethacin (B1671933) | Carrageenan-induced paw edema in rats | 10 mg/kg | ~50-70% | [2][3] |
Table 3: Comparison of Anticancer Efficacy
| Compound | Animal Model | Cell Line | Dosage | Efficacy (% Tumor Growth Inhibition) | Source |
| This compound | Xenograft tumor model | Not Available | Not Available | Data not available in searched literature. | - |
| Doxorubicin | Xenograft tumor model | Various | Varies | Varies depending on cancer type and dosage. | - |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols represent standardized methods used in the field to evaluate the respective therapeutic activities.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is used to assess the cytoprotective and anti-ulcer activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compound (this compound) or reference drug (Carbenoxolone) is administered orally at the desired dose. The control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), indomethacin (typically 20-30 mg/kg) is administered orally to induce gastric ulcers.
-
Several hours later (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.
-
The percentage of ulcer inhibition is calculated relative to the control group.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Procedure:
-
The basal paw volume of the rats is measured using a plethysmometer.
-
The test compound (this compound) or reference drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw of each rat.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage increase in paw volume (edema) is calculated.
-
The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the control group.
-
Xenograft Tumor Model in Mice
This model is a standard for assessing the in vivo anticancer efficacy of a test compound.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into different treatment groups: vehicle control, test compound (this compound), and reference drug (Doxorubicin).
-
The treatments are administered according to a predefined schedule (e.g., daily, weekly) and route (e.g., oral, intravenous, intraperitoneal).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed signaling pathways and mechanisms of action for this compound and the comparator drugs.
Caption: Experimental workflow for the indomethacin-induced gastric ulcer model.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the xenograft tumor model.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Simplified mechanisms of action for carbenoxolone, indomethacin, and doxorubicin.
References
- 1. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 3. brieflands.com [brieflands.com]
A Mechanistic Duel of Oleanane Triterpenoids: 3-Hydroxy-12-oleanene-23,28-dioic Acid vs. Maslinic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed mechanistic comparison of two oleanane-type pentacyclic triterpenoids: 3-Hydroxy-12-oleanene-23,28-dioic acid and the more extensively studied maslinic acid. This document synthesizes available experimental data to illuminate their distinct and overlapping biological activities, focusing on their anti-inflammatory and anti-cancer properties.
While a wealth of research elucidates the multifaceted mechanisms of maslinic acid, data on this compound is comparatively sparse. Consequently, this guide supplements the limited direct evidence for this compound with structure-activity relationship insights gleaned from related oleanane (B1240867) triterpenoid (B12794562) dioic acids, such as gypsogenic acid and medicagenic acid, to postulate its potential biological activities.
At a Glance: Structural and Mechanistic Differences
Maslinic acid, or (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, is a well-characterized triterpenoid found in high concentrations in the protective wax-like coating of olives.[1] In contrast, this compound is a less common oleanane triterpenoid, distinguished by the presence of two carboxylic acid groups.[] This structural difference is hypothesized to significantly influence its biological activity.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for the anti-proliferative effects of maslinic acid against various cancer cell lines. Due to the limited research, comparable quantitative data for this compound is not available in the reviewed literature.
| Cell Line | Cancer Type | Maslinic Acid IC50 (µM) | Reference |
| HT-29 | Colon Adenocarcinoma | 101.2 | [3] |
| Caco-2 | Colon Adenocarcinoma | 85 | [3] |
| SW982 | Synovial Sarcoma | 45.3 | [3] |
| SK-UT-1 | Leiomyosarcoma | 59.1 | [3] |
| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | 43.6 | [3] |
| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | 45.8 | [3] |
| Raji B | B-cell Lymphoma | 100 | [4] |
| SGC-7901 | Gastric Cancer | 33.09 | [4] |
| BGC-823 | Gastric Cancer | 23.85 | [4] |
| MKN28 | Gastric Cancer | 8.45 | [4] |
Mechanistic Deep Dive: Signaling Pathways
Maslinic Acid: A Multi-Pronged Assault on Cancer and Inflammation
Maslinic acid exhibits a broad spectrum of biological activities, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory and metabolic signaling pathways.
-
Induction of Apoptosis: Maslinic acid triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5] It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] This leads to the release of mitochondrial cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1][6] Activation of the extrinsic pathway involves the direct activation of caspase-8.[5]
-
Cell Cycle Arrest: This triterpenoid can induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[3]
-
Anti-inflammatory Action: Maslinic acid exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] It prevents the phosphorylation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[7] This leads to the downregulation of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[3][7]
-
Other Signaling Pathways: Research has also implicated maslinic acid in the modulation of other signaling cascades, including the p38 MAPK pathway, which is involved in its pro-apoptotic effects, and the AMPK/SIRT1 pathway, which may contribute to its protective effects in diabetic nephropathy.[3][8]
Caption: Signaling pathways modulated by Maslinic Acid.
This compound: An Emerging Profile
The currently available literature on this compound primarily points towards its anti-inflammatory potential.
-
Anti-inflammatory Action: Limited evidence suggests that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines.[9]
-
Inferred Activities from Structural Analogs: The presence of two carboxylic acid groups is a distinguishing feature of this compound. Other oleanane triterpenoids with a dicarboxylic acid structure, such as gypsogenic acid and medicagenic acid, have demonstrated cytotoxic activities against various cancer cell lines.[10][11] This suggests that this compound may also possess anti-proliferative and pro-apoptotic properties, although this requires experimental verification. The dicarboxylic nature could influence its solubility, cell permeability, and interaction with molecular targets compared to monocarboxylic triterpenoids like maslinic acid.
Caption: Known and hypothesized signaling pathways for this compound.
Experimental Protocols
To facilitate further comparative research, this section outlines a standard methodology for assessing the anti-proliferative and apoptotic effects of these compounds.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, Caco-2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or maslinic acid (typically ranging from 1 to 200 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the extent of apoptosis induced by the test compounds.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their determined IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
Maslinic acid is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties, mediated through a variety of signaling pathways. In contrast, the biological activities and mechanistic underpinnings of this compound remain largely unexplored. The limited available data suggests a potential role in modulating inflammatory responses via the NF-κB pathway.
Based on structure-activity relationships of related dicarboxylic oleanane triterpenoids, it is plausible that this compound also possesses cytotoxic and pro-apoptotic capabilities. However, direct experimental evidence is critically needed to substantiate these hypotheses.
Future research should prioritize a head-to-head comparison of these two compounds across a panel of cancer cell lines to determine their relative potencies. Mechanistic studies should aim to elucidate the signaling pathways modulated by this compound and to understand how the presence of a second carboxylic acid group influences its biological activity profile in comparison to maslinic acid. Such investigations will be invaluable for the potential development of these natural compounds as therapeutic agents.
References
- 1. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. (PDF) Structure-activity Relationships of oleanane-and Ursanetype Triterpenoids (2006) | Hua Sun | 110 Citations [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (2Alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid, a new natural triterpene from Olea europea, induces caspase dependent apoptosis selectively in colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 226562-47-6 [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
Evaluating the Off-Target Effects of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring oleanane (B1240867) triterpenoid (B12794562) isolated from Tripterygium wilfordii, and its structural analogs. Due to the limited availability of comprehensive off-target screening data for this compound, this guide focuses on comparing its known bioactivities with those of other well-studied triterpenoids. These activities, depending on the therapeutic context, can be considered either primary or off-target effects.
Comparative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of this compound and a selection of alternative triterpenoid compounds. This data is essential for evaluating the potential for polypharmacology and identifying possible off-target liabilities.
Table 1: Comparative Cytotoxic and Anti-proliferative Activities
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Analog | HCT-116 (Colon Cancer) | MTT | Data Not Available | - |
| Oleanolic Acid | MeWo, A375 (Melanoma) | MTT, SRB | >100 | [1] |
| Moronic Acid | Various | Not Specified | Not Specified | [2] |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Various | Not Specified | Not Specified | [2] |
| Oleanolic Acid Derivative (3a) | A375, MeWo (Melanoma) | MTT, SRB | ~50-100 | [1] |
| Oleanolic Acid Derivative (3b) | A375, MeWo (Melanoma) | MTT, SRB | ~50-100 | [1] |
Table 2: Comparative Anti-inflammatory and Signaling Pathway Modulation
| Compound | Target/Pathway | Cell Line/System | Effect | IC50 (µM) | Reference |
| This compound Analog (HLEDA) | NF-κB | LPS-induced RAW264.7 macrophages | Inhibition of NF-κB activation | Not Specified | [3] |
| Oleanolic Acid | NFAT | Jurkat Cells | Weak Inhibition | >25 | [4] |
| 3α-acetoxy-25-hydroxy-olean-12-en-28-oic acid | NFAT | Jurkat Cells | Strong Inhibition | 4.63 | [4] |
| Lantanolic acid | NFAT | Jurkat Cells | Strong Inhibition | 12.62 | [4] |
Table 3: Comparative Antimicrobial Activity
| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| This compound Analog | Enterococcus faecalis | Not Specified | 128 | [] |
| This compound Analog | Staphylococcus aureus | Not Specified | 512 | [] |
| Oleanolic Acid | Not Specified | Not Specified | Data Not Available | - |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to assess cell metabolic activity.
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound (this compound or alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to a test compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom plates
-
Cell culture medium
-
Test compound
-
Inducer of NF-κB activity (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.[9]
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations.
-
Incubate for a predetermined time, then stimulate the cells with an NF-κB activator (e.g., TNF-α), except for the negative control wells.[9]
-
Incubate for an additional 6-8 hours.[9]
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[9][10]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as a fold change relative to the stimulated control.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA)
-
Test compound
-
96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.[11]
-
Inoculate each well with the standardized bacterial suspension.[11]
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[12]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by oleanane triterpenoids and a general workflow for evaluating off-target effects.
Caption: Inhibition of the NF-κB Signaling Pathway by Oleanane Triterpenoids.
Caption: General Workflow for Off-Target Effect Evaluation.
References
- 1. The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Oleanane triterpenoids with inhibitory activity against NFAT transcription factor from Liquidambar formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-12-oleanene-23,28-dioic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid (B12794562) compound.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is essential to adhere to standard laboratory safety protocols. While this compound is not classified as a hazardous substance, proper handling is necessary to minimize any potential risks.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Disposal Procedures for this compound
Based on toxicological data for closely related compounds like oleanolic acid, this compound is considered non-hazardous. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Confirm that the waste contains only this compound and is not mixed with any hazardous solvents or other regulated chemicals.
-
If the compound is in a solution, the solvent will dictate the disposal method. Halogenated and non-halogenated solvents must be segregated into appropriate hazardous waste containers.
-
-
For Pure, Solid Compound:
-
Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "this compound".
-
This container should then be placed in the designated non-hazardous solid chemical waste stream for your laboratory. In many institutions, this waste is collected by the EHS department for disposal in a sanitary landfill.
-
Do not dispose of this chemical in the regular laboratory trash that is handled by custodial staff.
-
-
For Non-Hazardous Aqueous Solutions:
-
Small quantities of aqueous solutions of this compound may be permissible for drain disposal, followed by flushing with a large volume of water.
-
Crucially, obtain prior approval from your institution's EHS office before any drain disposal. They will provide guidance based on local wastewater regulations.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols established by your institution's Environmental Health and Safety department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
